Favipiravir sodium
Description
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Properties
CAS No. |
1366418-99-6 |
|---|---|
Molecular Formula |
C5H4FN3NaO2+ |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
sodium 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C5H4FN3O2.Na/c6-2-1-8-5(11)3(9-2)4(7)10;/h1H,(H2,7,10)(H,8,11);/q;+1 |
InChI Key |
HQPFGYKHEMWQMA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Favipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Favipiravir (B1662787) (also known as T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.[1] As a prodrug, it undergoes intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] This guide provides a comprehensive overview of the core mechanisms of favipiravir's antiviral activity, focusing on its molecular interactions with the viral replication machinery. It details the intracellular activation pathway and the dual inhibitory mechanisms of lethal mutagenesis and chain termination. This document also includes a compilation of quantitative data on its antiviral activity and detailed protocols for key experimental assays.
Intracellular Activation of Favipiravir
Favipiravir is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[3] The activation is a multi-step process mediated by host cell enzymes.[4]
The intracellular activation pathway of favipiravir begins with its conversion to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate favipiravir-RMP to its active triphosphate form, favipiravir-RTP. This active metabolite then serves as a substrate for the viral RdRp.
Intracellular activation pathway of favipiravir.
Core Mechanisms of Action
The antiviral activity of favipiravir-RTP is primarily attributed to its interaction with the viral RdRp, leading to the disruption of viral genome replication through two main mechanisms: lethal mutagenesis and non-obligate chain termination.
Lethal Mutagenesis
Lethal mutagenesis is a key mechanism of favipiravir's antiviral effect. Favipiravir-RTP, acting as a purine (B94841) analog, is incorporated into the nascent viral RNA strand by the RdRp. This incorporation does not immediately halt RNA synthesis. Instead, the incorporated favipiravir can ambiguously base-pair with either cytosine or uracil (B121893) during subsequent rounds of replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U) throughout the viral genome. The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-viable viral progeny and ultimately leading to the extinction of the viral population.
Non-Obligate Chain Termination
In addition to inducing mutations, the incorporation of favipiravir-RTP can also lead to the termination of RNA chain elongation. While not an obligate chain terminator, the presence of favipiravir in the template or nascent strand can create a steric hindrance that impedes the translocation of the RdRp, thereby slowing down or halting further nucleotide incorporation. Cryo-electron microscopy studies have revealed that favipiravir-RTP can adopt a non-productive binding mode within the RdRp active site, which may contribute to this inhibitory effect.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and purification of favipiravir sodium
An In-depth Technical Guide to the Chemical Synthesis and Purification of Favipiravir (B1662787) Sodium
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has garnered significant attention for its efficacy against a range of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[1][2] It functions as a prodrug, which upon cellular uptake, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3] This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of viral genomes, thereby preventing viral proliferation.[4][5]
The parent molecule, favipiravir, exhibits low solubility in aqueous media.[6] To enhance its physicochemical properties for pharmaceutical applications, it is often converted into its sodium salt. Favipiravir sodium demonstrates significantly improved water solubility, which can lead to a higher rate and extent of absorption and a faster onset of therapeutic effects.[6][7]
Numerous synthetic strategies have been developed to produce favipiravir, driven by the need for economical, scalable, and safe manufacturing processes.[1] This guide provides a detailed overview of prominent synthetic routes, the specific process for forming the sodium salt, and comprehensive purification and analytical methodologies.
Mechanism of Action: A Logical Overview
Favipiravir's antiviral activity is initiated through its intracellular conversion to the active triphosphate form. This process involves cellular enzymes and results in a molecule that mimics purine (B94841) nucleosides (guanosine and adenosine).[3][8] The active favipiravir-RTP then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp enzyme.[9] This incorporation ultimately leads to the termination of RNA chain elongation, halting viral replication.[4]
Caption: Intracellular conversion of favipiravir and inhibition of viral RdRp.
Chemical Synthesis of Favipiravir
Several synthetic pathways to favipiravir have been reported, starting from various commercially available materials. The choice of route often depends on factors like cost, scalability, safety, and overall yield.
Economical Synthesis via 3,6-dichloropyrazine-2-carbonitrile (B1371311)
An economical and widely adopted route begins with 3,6-dichloropyrazine-2-carbonitrile.[1] This pathway is notable for its efficiency and avoidance of chromatographic purification in some optimized procedures.[1] The key transformations involve a fluorination step, followed by hydroxylation and nitrile hydrolysis, which can be performed sequentially or in a one-pot fashion.[1]
Caption: Synthesis pathway of Favipiravir from a dichloro-intermediate.
Experimental Protocol
The following protocol is adapted from an optimized, scalable procedure.[1]
-
Step 1: Fluorination to yield 3,6-difluoropyrazine-2-carbonitrile (B1358748).
-
To a solution of 3,6-dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride (B91410) (KF) and tetrabutylammonium (B224687) bromide (TBAB).
-
Heat the reaction mixture and monitor its completion using HPLC and TLC.
-
Upon completion, cool the mixture to room temperature, add water, and extract the intermediate product with toluene (B28343). The organic phase containing the difluoro intermediate is used directly in the next step without purification.[1]
-
-
Step 2: One-Pot Hydroxylation, Nitrile Hydrolysis, and Neutralization.
-
Treat the toluene solution of 3,6-difluoropyrazine-2-carbonitrile with aqueous sodium hydroxide (B78521) (2 N NaOH) under vigorous mixing. This biphasic reaction results in the formation of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in the aqueous phase.[1]
-
Separate the aqueous phase and treat it with hydrogen peroxide (H₂O₂) to hydrolyze the nitrile group, affording favipiravir as its sodium salt.[1]
-
Acidify the aqueous solution with hydrochloric acid (HCl) to neutralize the sodium salt and precipitate favipiravir.
-
Filter the resulting solid, wash with cold water and cold ethanol, and dry under vacuum at 50 °C.[1]
-
Alternative Synthetic Routes
Other notable synthetic pathways include those starting from 2-aminopyrazine[10] and 3-aminopyrazine-2-carboxylic acid.[11] The route from 2-aminopyrazine (B29847) involves a seven-step process that includes regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer reaction to form the key 3,6-dichloropyrazine-2-carbonitrile intermediate, which is then converted to favipiravir.[10] While this method avoids hazardous reagents like POCl₃, it involves a palladium catalyst, which can increase costs.[12] The synthesis starting from 3-hydroxypyrazine-2-carboxylic acid is a four-step process involving amidation, nitration, reduction, and fluorination.[3][11]
| Starting Material | Key Intermediate(s) | Overall Yield | Advantages/Disadvantages | Reference(s) |
| 3,6-dichloropyrazine-2-carbonitrile | 3,6-difluoropyrazine-2-carbonitrile | ~43% (over 3 steps) | Economical, scalable, avoids chromatography.[1] | [1] |
| 2-aminopyrazine | 3,6-dichloropyrazine-2-carbonitrile | ~48% (for intermediate) | Avoids hazardous POCl₃ but uses expensive Pd-catalyst.[10][12] | [10] |
| 3-hydroxypyrazine-2-carboxylic acid | 3-hydroxy-6-nitropyrazine-2-carboxamide | ~8% | Utilizes commercially available starting material.[11] | [3][11] |
| Diethyl malonate | 2-aminomalonamide | ~16-17% (over 9 steps) | Uses inexpensive starting material, suitable for large scale.[13][14] | [13][14] |
Table 1: Summary of Selected Synthetic Routes for Favipiravir.
| Parameter | Condition |
| Reactants | 3,6-dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF) |
| Catalyst/Reagent | Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Extraction Solvent | Toluene |
| Yield | 60-65% (with TBAB) |
Table 2: Optimized Reaction Conditions for the Fluorination Step.[1]
Synthesis and Properties of this compound
The conversion of favipiravir to its sodium salt is a straightforward acid-base reaction. This transformation is critical for pharmaceutical formulations where enhanced aqueous solubility is required. Studies have shown that the solubility of this compound in water can be approximately 100 times greater than that of the parent favipiravir.[6]
Experimental Protocol for this compound Formation
-
In-situ Formation: As described in the synthetic protocol (Section 3.1), this compound is formed as an intermediate in the aqueous phase after the hydroxylation step with NaOH.[1]
-
Dedicated Salt Formation:
-
Dissolve purified favipiravir in a suitable solvent.
-
Add a stoichiometric amount of a sodium base, such as sodium hydroxide. The reaction can be performed in an aqueous solution with pH adjustment.[15]
-
The resulting this compound salt can be isolated, for instance, by crystallization. A crystalline form of this compound has been successfully generated and characterized.[6]
-
Confirmation of salt formation can be achieved through techniques like NMR and Flame Emission Spectroscopy (FES) to determine sodium content.[6][7]
-
| Property | Favipiravir | This compound |
| Molecular Formula | C₅H₄FN₃O₂ | C₅H₃FN₃O₂Na |
| Molecular Weight | 157.1 g/mol [4] | 179.08 g/mol |
| Physical Appearance | Light yellow to yellow solid[4] | Crystalline solid[6] |
| Melting Point | 187-193 °C[4] | Not specified |
| Aqueous Solubility | Slightly soluble (~7.0 mg/mL)[3] | Highly soluble (~100x greater than favipiravir)[6] |
Table 3: Physicochemical Properties of Favipiravir and this compound.
Purification and Quality Control
Achieving high purity is essential for any active pharmaceutical ingredient (API). The purification of favipiravir typically involves crystallization and washing, while quality control relies on chromatographic techniques to identify and quantify impurities.
Purification Workflow
The primary goal of the purification process is to remove unreacted starting materials, intermediates, by-products, and residual solvents. Modern synthetic routes are often optimized to minimize the need for costly and time-consuming chromatographic purification.[1]
Caption: General workflow for the purification of Favipiravir.
Experimental Protocol for Recrystallization
-
Take the crude, dried favipiravir solid and dissolve it in a minimal amount of a suitable hot solvent, such as 95% ethanol[1] or ethyl acetate.[16][17]
-
Reflux the solution until all the solid has dissolved.
-
Allow the solution to cool gradually to room temperature to promote the formation of well-defined crystals.
-
Filter the crystallized product and wash it with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at an elevated temperature (e.g., 50 °C) to remove any residual solvent.[1]
Impurity Profiling and Quality Control
The quality of the final favipiravir product is assessed by identifying and quantifying any impurities. These can be process-related impurities arising from the synthesis or degradation products formed during storage.[18][19] High-performance liquid chromatography (HPLC) is the standard technique for this analysis.[18][20]
| Impurity Name/Type | Chemical Name | Origin |
| Process-Related | 3,6-dichloropyrazine-2-carbonitrile | Starting material/Intermediate[10] |
| 3,6-difluoropyrazine-2-carbonitrile | Intermediate[18] | |
| 6-fluoro-3-hydroxy-nitrile | Intermediate[18] | |
| 3-hydroxypyrazine-2-carboxamide (FVPR-2/T-1105) | Intermediate/Related substance[2][21] | |
| 6-chloro-3-hydroxypyrazine-2-carboxamide | Intermediate/By-product[2] | |
| Degradation | Oxidative Degradation Product (FDP1) | Forced degradation[5] |
| Alkaline Degradation Product (FDP2) | Forced degradation[5] | |
| Metabolite | 6-fluoro-3,5-dihydroxypyrazine-2-carboxamide (FVPR-1) | Metabolite[21] |
Table 4: Common Impurities Associated with Favipiravir.
A validated stability-indicating HPLC method is crucial for quality control. A typical method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection.[18][20] Such methods can accurately quantify favipiravir and separate it from its known related substances and degradation products.[18]
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. d-nb.info [d-nb.info]
- 6. Advancements in Antiviral Therapy: this compound in Nasal Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Favipiravir - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 15. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Polymorph of Favipiravir—An Antiviral Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Favipiravir Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of favipiravir (B1662787) sodium. Favipiravir is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of RNA viruses.[1][2] Its mechanism of action targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses.[1][3] This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Antiviral Activity
The in vitro efficacy of favipiravir is typically assessed by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.[1] A higher SI value indicates greater selectivity for viral targets over host cells.
The following tables summarize the in vitro antiviral activity of favipiravir against various RNA viruses. It is important to note that EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Table 1: Antiviral Activity of Favipiravir against Influenza Viruses
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/California/07/2009 (H1N1) | MDCK | 1.9 - 7.8 | >6369 | >816 - >3352 |
| Influenza A/Hong Kong/2369/2009 (H1N1) | MDCK | 0.19 - 0.36 | >6369 | >17692 - >33521 |
| Influenza B | MDCK | 0.19 - 0.36 | >6369 | >17692 - >33521 |
| Influenza C | MDCK | 0.19 - 0.36 | >6369 | >17692 - >33521 |
Data sourced from multiple studies, variations in reported EC50 values are noted. CC50 in MDCK cells for influenza viruses was consistently high.
Table 2: Antiviral Activity of Favipiravir against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
| SARS-CoV-2 | Vero E6 | 94.2 | 2862 | ~30.4 |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | 0.6203 | >1000 | >1612 |
Data for SARS-CoV-2 and HCoV-NL63 from separate in vitro studies.
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite functions as a purine (B94841) analogue and selectively inhibits the viral RNA-dependent RNA polymerase (RdRp). The primary mechanisms of its antiviral activity are believed to be:
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to non-viable viral progeny.
-
Chain Termination: The incorporation of favipiravir-RTP can also lead to the termination of viral RNA chain elongation.
This dual mechanism of action contributes to its broad-spectrum activity against a variety of RNA viruses.
Caption: Intracellular activation and mechanism of action of favipiravir.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of favipiravir.
Plaque Reduction Assay
This is the gold-standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare a stock solution of favipiravir in an appropriate solvent and perform serial dilutions to obtain a range of desired concentrations.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Viral Adsorption: Incubate the infected plates for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of favipiravir. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Fixation and Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of favipiravir that reduces the number of plaques by 50% compared to the virus control.
Caption: Generalized workflow for a plaque reduction assay.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound, providing a sensitive measure of its inhibitory effect on viral replication.
Methodology:
-
Cell Seeding: Seed appropriate host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of favipiravir in cell culture medium.
-
Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, add the prepared dilutions of favipiravir to the cells.
-
Incubation: Incubate the plates for a duration that allows for at least one complete viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Collect the cell culture supernatant, which contains the newly produced progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of viral yield reduction against the drug concentration.
Caption: Workflow for a virus yield reduction assay.
Cytotoxicity Assay
This assay is performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of the same cells used in the antiviral assays in 96-well plates.
-
Compound Addition: Add serial dilutions of favipiravir to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's protocol.
-
CC50 Calculation: The CC50 is the concentration of favipiravir that reduces cell viability by 50% compared to the untreated cell control.
Conclusion
Favipiravir demonstrates potent and broad-spectrum in vitro activity against a variety of RNA viruses, primarily through the inhibition of the viral RdRp. The quantitative data and standardized experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and develop this and other antiviral agents. The significant variability in reported EC50 values underscores the importance of standardized methodologies and the careful selection of cell lines and viral strains in preclinical evaluations.
References
Preclinical Pharmacokinetics and Pharmacodynamics of Favipiravir Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of favipiravir (B1662787), a broad-spectrum antiviral agent. Data from various animal models are synthesized to offer a detailed understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its dose-dependent efficacy against a range of RNA viruses. This document is intended to serve as a resource for professionals involved in antiviral drug research and development.
Mechanism of Action
Favipiravir is a prodrug that requires intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2][3] This active metabolite functions as a purine (B94841) nucleoside analog, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[2][4]
The inhibition of viral replication by favipiravir-RTP is believed to occur through two primary mechanisms:
-
Chain Termination: Incorporation of favipiravir-RTP into a nascent viral RNA strand prevents further elongation.
-
Lethal Mutagenesis: The incorporation of the active metabolite at multiple sites within the viral RNA can induce a high rate of mutations, leading to the production of nonviable viral progeny.
This dual mechanism of action contributes to a high barrier against the development of viral resistance.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of favipiravir shows variability across different animal species and can be influenced by the health status of the animal. Studies in mice, hamsters, and non-human primates have been essential for understanding its ADME properties and for guiding dose selection in efficacy studies.
Absorption and Distribution: Favipiravir is generally well-absorbed after oral administration. It has a bioavailability of 97.6% and is approximately 54% bound to plasma proteins. The apparent volume of distribution is between 15 and 20 L.
Metabolism and Excretion: Favipiravir is primarily metabolized by aldehyde oxidase and, to a lesser extent, by xanthine (B1682287) oxidase to an inactive metabolite, T705M1. The metabolites are predominantly cleared through the urine. The elimination half-life is estimated to be between 2 and 5.5 hours. Interestingly, favipiravir exhibits concentration-dependent inhibition of aldehyde oxidase, which can lead to complex and nonlinear pharmacokinetics. Some studies have noted that in infected animals, key PK parameters such as maximum concentration (Cmax) and area under the curve (AUC) may be lower compared to uninfected animals.
Quantitative Pharmacokinetic Data
| Species | Model/Condition | Route | Dose | PK Parameter | Value | Reference |
| Mouse | Uninfected | Oral | 3 mg | AUC0-24h (Blood Serum) | 354.71 ± 99.60 µg·mL⁻¹·h | |
| Mouse | Uninfected | Oral | 3 mg | AUC0-24h (BALF) | 56.71 ± 53.89 µg·mL⁻¹·h | |
| Mouse | Uninfected | Pulmonary (DPI) + Oral Loading Dose | ~120 µg | AUC0-24h (Blood Serum) | 321.55 ± 124.91 µg·mL⁻¹·h | |
| Mouse | Uninfected | Pulmonary (DPI) + Oral Loading Dose | ~120 µg | AUC0-24h (BALF) | 86.72 ± 4.48 µg·mL⁻¹·h | |
| Hamster | Uninfected, Single Dose | Intraperitoneal | 6.25 mg | Tmax (Plasma) | 0.5 h | |
| Hamster | Uninfected, Single Dose | Intraperitoneal | 12.5 mg | Tmax (Plasma) | 0.5 h | |
| Hamster | Uninfected, Single Dose | Intraperitoneal | 25 mg | Tmax (Plasma) | 0.5 h | |
| Hamster | Uninfected, 3 Days TID | Intraperitoneal | 18.75 mg/day | Ctrough (Plasma) | 1.8 ± 0.6 µg/mL | |
| Hamster | Uninfected, 3 Days TID | Intraperitoneal | 37.5 mg/day | Ctrough (Plasma) | 10.1 ± 1.6 µg/mL | |
| Hamster | Uninfected, 3 Days TID | Intraperitoneal | 75 mg/day | Ctrough (Plasma) | 37.7 ± 11.2 µg/mL | |
| Cynomolgus Macaque | Uninfected | Oral | 200 mg/kg BID (LD) -> 100 mg/kg BID | Target Concentrations | Comparable to successful mouse experiments |
Abbreviations: AUC0-24h, Area under the concentration-time curve from 0 to 24 hours; BALF, Broncho-alveolar lavage fluid; BID, Twice daily; Ctrough, Trough concentration; DPI, Dry powder inhalation; LD, Loading dose; TID, Three times a day; Tmax, Time to maximum concentration.
Pharmacodynamics in Preclinical Models
Favipiravir has demonstrated potent, dose-dependent antiviral activity against a wide array of RNA viruses in various animal models. The efficacy is often contingent on initiating treatment early relative to the time of infection.
In a lethal influenza virus infection model in mice, favipiravir was highly effective and cured all treated animals. For SARS-CoV-2, the Syrian hamster model has been used extensively. When treatment was initiated on the day of infection, favipiravir showed a strong dose-dependent effect, leading to a significant reduction of infectious virus titers in the lungs. Similarly, in a hamster model of SARS-CoV-2, high doses of favipiravir resulted in significant reductions in both lung and plasma viral loads. In non-human primate models of Ebola virus disease, favipiravir treatment extended survival in a dose-dependent manner.
Quantitative Pharmacodynamic Data
| Species | Virus | Dose | Effect | Reference |
| Syrian Hamster | SARS-CoV-2 (106 TCID50) | 75 mg/day TID | 2.1 log10 reduction in plasma viral load | |
| Syrian Hamster | SARS-CoV-2 (104 TCID50) | 75 mg/day TID | 2.62 log10 reduction in plasma viral load | |
| Syrian Hamster | SARS-CoV-2 (105 TCID50) | 37.5 mg/day TID | Significant decrease in lung infectivity | |
| Cynomolgus Macaque | Ebola Virus (1,000 FFU) | 100 mg/kg | 0% survival at Day 21 | |
| Cynomolgus Macaque | Ebola Virus (1,000 FFU) | 150 mg/kg | 40% survival at Day 21 | |
| Cynomolgus Macaque | Ebola Virus (1,000 FFU) | 180 mg/kg | 60% survival at Day 21 |
Abbreviations: FFU, Focus forming units; TCID50, 50% Tissue Culture Infectious Dose; TID, Three times a day.
Experimental Protocols & Workflows
The design of preclinical studies is critical for obtaining reliable PK/PD data. Below are representative methodologies for efficacy and pharmacokinetic evaluations.
Protocol: In Vivo Antiviral Efficacy in a Hamster Model
This protocol outlines a typical workflow for assessing the efficacy of favipiravir against a respiratory virus like SARS-CoV-2 in Syrian hamsters.
-
Acclimatization: Animals are acclimatized to the laboratory environment.
-
Infection: Hamsters are intranasally inoculated with a defined titer (e.g., 104-106 TCID50) of the virus.
-
Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, low-dose favipiravir, high-dose favipiravir).
-
Treatment Administration: Treatment (e.g., intraperitoneal favipiravir) is initiated, often on the day of infection, and administered for a defined period (e.g., 3-5 days).
-
Monitoring: Animals are monitored daily for clinical signs of disease, including body weight loss.
-
Sample Collection: At predetermined endpoints (e.g., Day 4 post-infection), animals are euthanized. Blood (for plasma) and lung tissue are collected.
-
Analysis:
-
Viral Load: Viral titers in lung homogenates and plasma are quantified using methods like TCID50 assays or quantitative real-time RT-PCR.
-
Histopathology: Lung tissues are examined for pathological changes.
-
Protocol: Comparative Pharmacokinetics in a Mouse Model
This protocol describes a study designed to compare the PK of favipiravir following different routes of administration.
-
Formulation Preparation: A dry powder inhalation (DPI) formulation of favipiravir is prepared.
-
Animal Groups: Mice are divided into groups to receive either an oral dose (e.g., 3 mg) or a pulmonary dose via inhalation (~120 µg), potentially with an oral loading dose.
-
Dosing: The respective formulations are administered to the animals.
-
Time-Point Sacrifice: At designated time points post-administration, cohorts of mice (e.g., 3 per time point) are euthanized.
-
Sample Collection: Blood is collected to obtain plasma. Lungs are lavaged to collect broncho-alveolar lavage fluid (BALF), and lung tissue is homogenized.
-
Drug Quantification: The concentration of favipiravir in plasma, BALF, and lung tissue homogenate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
PK Analysis: Concentration-time data are used to perform pharmacokinetic modeling (e.g., one-compartment model) to calculate parameters like AUC.
PK/PD Relationship
The relationship between drug exposure (pharmacokinetics) and the resulting antiviral effect (pharmacodynamics) is a cornerstone of drug development. In preclinical models, favipiravir consistently demonstrates a clear dose-exposure-response relationship. Higher doses result in greater drug exposure (higher AUC and Cmax), which in turn leads to more significant reductions in viral replication and improved clinical outcomes, such as increased survival. This relationship is crucial for modeling and extrapolating effective dosing regimens for human clinical trials.
Conclusion
Preclinical animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of favipiravir. These studies have established its broad-spectrum efficacy, clarified its mechanism of action, and highlighted important complexities in its pharmacokinetic profile, such as variability across species and the influence of disease state on drug exposure. The quantitative data gathered from mouse, hamster, and non-human primate models have provided a rational basis for designing clinical trials and optimizing dosing strategies for various viral diseases. Continued preclinical research remains vital for exploring new applications and formulations, such as pulmonary delivery, to maximize therapeutic benefit.
References
Molecular Basis for Favipiravir's Inhibition of RNA-Dependent RNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (B1662787) (T-705) is a broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1][2] Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between favipiravir and viral RdRp, detailing its intracellular activation, dual inhibitory mechanisms, and the structural basis for its antiviral activity. The guide synthesizes key quantitative data from preclinical and in vitro studies and outlines fundamental experimental protocols used to elucidate its mechanism of action.
Intracellular Activation of Favipiravir
Favipiravir is a prodrug that must be converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), to exert its antiviral effect.[4] This bioactivation is a multi-step process mediated by host cell enzymes. The process begins with the phosphoribosylation of favipiravir to favipiravir ribofuranosyl-5'-monophosphate (favipiravir-RMP), a reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate favipiravir-RMP to its diphosphate (B83284) and ultimately to the active triphosphate form, favipiravir-RTP. This active metabolite mimics purine (B94841) nucleosides, allowing it to be recognized as a substrate by the viral RdRp.
References
Favipiravir Sodium: A Technical Guide to its Activity Against Emerging Viral Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (B1662787), a pyrazinecarboxamide derivative, is a broad-spectrum antiviral agent that has garnered significant attention for its potential against a range of emerging and re-emerging RNA viruses.[1][2] Initially approved in Japan for the treatment of influenza, its unique mechanism of action targeting the viral RNA-dependent RNA polymerase (RdRp) has prompted extensive research into its efficacy against other viral threats.[3][4] This technical guide provides an in-depth overview of the in vitro and in vivo activity of favipiravir against several key emerging viral pathogens, details the experimental protocols used to evaluate its efficacy, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3] This active metabolite functions as a purine (B94841) analogue, recognized as a substrate by the viral RdRp. Its primary mechanism of antiviral activity is through "lethal mutagenesis." Favipiravir-RTP is incorporated into the nascent viral RNA strand, inducing a high rate of mutations in the viral genome. This accumulation of mutations ultimately results in the production of non-viable virus particles. Unlike some other nucleoside analogs, favipiravir does not typically cause immediate chain termination but rather allows for the synthesis of a mutated, non-functional RNA strand.
Caption: Mechanism of action of Favipiravir.
In Vitro Activity of Favipiravir
The in vitro antiviral activity of favipiravir has been evaluated against a wide array of RNA viruses. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of Favipiravir against Various RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | >1000 | >44.5 | |
| Arenaviridae | Lassa Virus | Vero | Yield Reduction | Not specified | Not specified | Not specified | |
| Filoviridae | Ebola Virus | Vero E6 | Not specified | Not specified | Not specified | Not specified | |
| Paramyxoviridae | Nipah Virus | Vero | Reporter Assay | Micromolar concentrations | Not specified | Not specified | |
| Flaviviridae | Zika Virus | HUH-7 | Viral Yield | 236.5 | >1000 | >4.2 | |
| Flaviviridae | Zika Virus | HeLa | Plaque Assay | 218.8 | >1000 | >4.6 | |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Not specified | 9.7 mg/L (~61.7 µM) | Not specified | Not specified |
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
In Vivo Efficacy of Favipiravir
Animal models are crucial for evaluating the therapeutic potential of antiviral compounds. Favipiravir has demonstrated significant efficacy in various animal models of emerging viral diseases.
Table 2: In Vivo Efficacy of Favipiravir in Animal Models
| Virus | Animal Model | Favipiravir Dosage | Treatment Initiation | Outcome | Reference |
| Lassa Virus | Cynomolgus Macaques | 300 mg/kg/day for 14 days | 4 days post-infection | Successful treatment of infection | |
| Lassa Virus | Immunocompetent Mice | 300 mg/kg/day until day 11 | 4 days post-infection | 100% rescue of infected mice | |
| Ebola Virus | Mice | Not specified | 6 days post-infection | 100% survival, rapid viral clearance | |
| Nipah Virus | Syrian Hamsters | 600 mg/kg loading dose, then 300 mg/kg/day for 14 days | Immediately after infection | 100% protection from lethal challenge | |
| Zika Virus | Cynomolgus Macaques | High doses | Before infection | Significant reduction in plasma viral load |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of antiviral activity. Below are methodologies for key assays cited in favipiravir research.
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Favipiravir in a serum-free medium.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow for viral adsorption for 1 hour at 37°C.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a medium (e.g., agar (B569324) or methylcellulose) containing the different concentrations of Favipiravir.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of plaque reduction against the drug concentration.
Caption: Workflow for a Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium.
-
Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, add the prepared dilutions of Favipiravir to the cells.
-
Incubation: Incubate the plates for a duration that allows for at least one complete viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Collect the cell culture supernatant containing the progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of viral yield reduction against the drug concentration.
Caption: Workflow for a Viral Yield Reduction Assay.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its selectivity index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.
-
Compound Treatment: Add serial dilutions of Favipiravir to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: Calculate the CC50 value by determining the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.
Caption: Workflow for an MTT Cytotoxicity Assay.
Resistance
While favipiravir has shown a high barrier to resistance, mutations conferring reduced susceptibility have been identified in laboratory settings. For influenza virus, a K229R mutation in the PB1 subunit of the RdRp, sometimes accompanied by a compensatory P653L mutation in the PA subunit, has been shown to confer resistance. The location of this mutation in a highly conserved region of the RdRp suggests that similar resistance mechanisms could emerge in other RNA viruses.
Conclusion
Favipiravir sodium demonstrates potent and broad-spectrum activity against a variety of emerging and re-emerging RNA viruses. Its mechanism of inducing lethal mutagenesis presents a high barrier to the development of resistance. Both in vitro and in vivo studies have provided strong evidence of its efficacy against viruses of significant public health concern, including Lassa, Ebola, and Nipah viruses. The standardized experimental protocols outlined in this guide are fundamental for the continued evaluation and development of favipiravir and other antiviral agents. Further research, including well-designed clinical trials, is necessary to fully establish its therapeutic role in the management of these viral diseases in humans.
References
In Vivo Metabolism of Favipiravir: A Technical Guide to the Formation of its Active Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Favipiravir (B1662787) (T-705) is a broad-spectrum antiviral agent that functions as a prodrug, meaning it requires intracellular metabolic conversion to its pharmacologically active form to exert its therapeutic effect against a range of RNA viruses.[1][2] This conversion is a critical determinant of its antiviral efficacy. The process is entirely mediated by host cell enzymes and involves cellular uptake followed by a multi-step enzymatic cascade, culminating in the formation of favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705-RTP).[3][4] This active metabolite acts as a purine (B94841) nucleotide analogue, recognized by viral RNA-dependent RNA polymerase (RdRp), which leads to the inhibition of viral genome replication and transcription.[5] This technical guide provides a detailed overview of the cellular transport and metabolic activation pathways of favipiravir, supported by quantitative data, key experimental protocols, and visualizations of the core mechanisms.
Cellular Uptake and Intracellular Activation
For favipiravir to be metabolically activated, it must first be transported across the cell membrane into the cytoplasm. While the specific transporters involved in favipiravir's entry into host cells have not been fully elucidated, it is understood to be effectively incorporated into cells where it becomes a substrate for intracellular enzymes.
Once inside the cell, favipiravir undergoes a crucial two-step activation process:
-
Ribosylation: Favipiravir is first converted to its ribose 5'-monophosphate form (favipiravir-RMP or T-705-RMP). This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Phosphorylation: Subsequently, cellular kinases further phosphorylate favipiravir-RMP in a stepwise manner to its diphosphate (B83284) (favipiravir-RDP) and finally to its active triphosphate form, favipiravir-RTP.
This intracellular transformation is the rate-limiting step in favipiravir's antiviral action. The active favipiravir-RTP does not significantly affect host cell DNA or RNA synthesis, indicating a high selectivity for viral RdRp over human DNA and RNA polymerases.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Methodological & Application
Application Notes and Protocols for Favipiravir Sodium In Vitro Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (B1662787), an antiviral agent, has demonstrated broad-spectrum activity against a variety of RNA viruses.[1][2] It functions as a prodrug, which is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses.[4] The primary mechanisms of action are believed to be the termination of the viral RNA chain and the induction of lethal mutations in the viral genome. The plaque reduction assay is a standard method for determining the in vitro antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture. These application notes provide a detailed protocol for conducting an in vitro plaque reduction assay to evaluate the antiviral activity of favipiravir sodium.
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that, once inside the host cell, is metabolized into its active form, favipiravir-RTP. Favipiravir-RTP then competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. By mimicking purine (B94841) nucleosides, favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to two primary antiviral outcomes: termination of the RNA chain, which halts further elongation, and lethal mutagenesis, which introduces a high number of mutations into the viral genome, resulting in non-viable viral progeny.
References
- 1. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration (EC50) of Favipiravir Sodium in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the 50% effective concentration (EC50) of favipiravir (B1662787) sodium, a broad-spectrum antiviral agent, in various cell culture models. Included are detailed protocols for antiviral assays, cytotoxicity evaluation, and data analysis, alongside a summary of reported EC50 values and a visualization of the drug's mechanism of action.
Introduction
Favipiravir (also known as T-705) is a prodrug that exhibits potent antiviral activity against a wide range of RNA viruses.[1][2] Its mechanism of action relies on its intracellular conversion to the active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, ultimately leading to the termination of viral RNA synthesis or lethal mutagenesis. Accurate determination of its EC50 is a critical step in the evaluation of its antiviral efficacy and in the development of novel antiviral therapies.
Data Presentation: Efficacy of Favipiravir (T-705)
The antiviral activity of favipiravir is highly dependent on the specific viral strain, the cell line used for the assay, and the experimental conditions. The following table summarizes reported EC50 values for favipiravir against various RNA viruses.
| Virus | Cell Line | EC50 (µM) | Assay Type |
| Influenza A virus (A/WSN/33) | MDCK | 0.76 | Plaque Reduction Assay |
| Influenza A virus (H1N1) | MDCK | 0.19 | Microscopic Analysis |
| Influenza A virus (H3N2) | MDCK | 0.45 | Microscopic Analysis |
| Influenza A virus (H2N2) | MDCK | 0.38 | Microscopic Analysis |
| Influenza B virus | MDCK | 0.039 - 0.089 (µg/mL) | Not Specified |
| Influenza C virus | MDCK | 0.030 - 0.057 (µg/mL) | Not Specified |
| Murine Norovirus (MNV) | Not Specified | 250 ± 11 | CPE Reduction |
| Murine Norovirus (MNV) | Not Specified | 124 ± 42 | RNA Synthesis Inhibition |
| SARS-CoV-2 (nCoV-2019BetaCoV/Wuhan/WIV04/2019) | Vero E6 | 61.88 | Not Specified |
| Zika Virus | Vero | 97.5 ± 6.8 | Cell Death Reduction |
Note: EC50 values can vary significantly based on the specific experimental protocol, including the multiplicity of infection (MOI) and incubation time.
Mechanism of Action of Favipiravir
Favipiravir's broad-spectrum antiviral activity is a result of its targeted inhibition of the conserved viral RdRp enzyme.
Caption: Intracellular activation and mechanism of action of Favipiravir.
Experimental Protocols
Accurate determination of favipiravir's EC50 requires carefully controlled in vitro experiments. The following protocols outline the key steps for assessing antiviral activity and cytotoxicity.
Experimental Workflow for EC50 Determination
The overall workflow for determining the EC50 of favipiravir involves parallel assays to measure both its antiviral efficacy and its potential toxicity to the host cells.
Caption: Generalized workflow for EC50 and CC50 determination.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is suitable for viruses that cause the formation of plaques (localized areas of cell death) in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer (plaque-forming units/mL)
-
Favipiravir sodium stock solution
-
Cell culture medium (e.g., MEM) with reduced serum
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS) for cell fixation
-
Crystal violet staining solution (0.1% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation:
-
Prepare serial dilutions of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cells and wash once with PBS.
-
Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
-
Drug Treatment:
-
During the virus incubation, prepare the overlay medium containing serial dilutions of this compound.
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of favipiravir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Fix the cells by adding formalin and incubating for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each favipiravir concentration compared to the virus control.
-
The EC50 is the concentration of favipiravir that reduces the number of plaques by 50%. This is typically determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause a visible cytopathic effect (CPE), such as changes in cell morphology or cell death.
Materials:
-
Confluent monolayer of host cells in 96-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
Cell viability stain (e.g., neutral red or crystal violet)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Drug and Virus Addition:
-
Prepare serial dilutions of favipiravir in cell culture medium.
-
Add the diluted favipiravir to the wells.
-
Add a pre-determined amount of virus to the wells containing the drug and cells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration until the virus control wells show significant CPE (typically 80-100%).
-
Staining and Quantification:
-
Remove the medium and stain the cells with a viability stain. The stain will only be taken up by viable cells.
-
After a washing step, solubilize the incorporated dye and read the absorbance using a spectrophotometer.
-
-
Data Analysis: The EC50 is the concentration of favipiravir that protects 50% of the cells from the cytopathic effects of the virus.
Protocol 3: Cytotoxicity Assay (MTT or MTS Assay)
This assay is crucial for determining the concentration of favipiravir that is toxic to the host cells (50% cytotoxic concentration, CC50).
Materials:
-
Confluent monolayer of the same host cells used in the antiviral assays in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Drug Treatment: Prepare serial dilutions of favipiravir in culture medium and add them to the wells. The final concentrations should typically range from 0.1 to 1000 µM. Include a cell control with no compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
The CC50 value is the concentration of favipiravir that reduces cell viability by 50% and is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, with greater antiviral activity at non-toxic concentrations.
References
Application Notes and Protocols for Favipiravir Sodium in Hamster Models for Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of favipiravir (B1662787) sodium in hamster models for antiviral research, with a focus on SARS-CoV-2. The protocols and data presented are compiled from peer-reviewed studies to guide the design and execution of future experiments.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and outcomes of favipiravir treatment in hamster models from various antiviral studies.
Table 1: Favipiravir Dosage Regimens and Efficacy against SARS-CoV-2 in Syrian Hamsters
| Dosage | Route of Administration | Frequency | Treatment Schedule | Key Findings | Reference |
| 18.75 mg/day (~340 mg/kg/day) | Intraperitoneal (IP) | Three times a day (TID) | Preemptive (started on day of infection) | Dose-dependent reduction in lung infectious titers. | [1] |
| 37.5 mg/day (~670 mg/kg/day) | Intraperitoneal (IP) | Three times a day (TID) | Preemptive | Significant reduction in lung infectious titers and clinical alleviation of disease. | [1] |
| 75 mg/day (~1390 mg/kg/day) | Intraperitoneal (IP) | Three times a day (TID) | Preemptive or Preventive (started 1 day before infection) | Strong reduction in lung infectious titers and histopathological damage. Associated with signs of toxicity. | [1][2] |
| 300 mg/kg/day | Oral (gavage) | Twice a day (BID) | Therapeutic (started 1 hour before infection) | Mild reduction in viral RNA levels and infectious virus titers in the lungs. | [3] |
| 600 mg/kg/day | Intraperitoneal (IP) | Twice a day (BID) | Therapeutic | Significant reduction in infectious virus titers in the lungs. | |
| 1000 mg/kg/day | Intraperitoneal (IP) | Twice a day (BID) | Therapeutic | Marked reduction in infectious virus titers in the lungs and improved lung histopathology. Prevented virus transmission to co-housed hamsters. | |
| 300 mg/kg | Oral (gavage) | Twice a day (BID) | Prophylactic (days -1 to 3) or Therapeutic (days 1 to 3) | Prophylactic treatment significantly reduced virus replication in the lungs. Therapeutic administration also reduced virus titers. | |
| 30 mg/day | Intraperitoneal (IP) | Not specified | Not specified | In combination with remdesivir, significantly lowered viral RNA and antigen expression in lungs. | |
| 600 mg/kg/day (loading dose), then 300 mg/kg/day | Oral (gavage) | Twice a day (BID) | Therapeutic (started 1 hour before infection) | Modest reduction in infectious virus titers in the lungs. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of Favipiravir in a Syrian Hamster Model of SARS-CoV-2 Infection
This protocol is a generalized representation based on common methodologies cited in the literature.
Objective: To evaluate the antiviral efficacy of favipiravir against SARS-CoV-2 in Syrian golden hamsters.
Materials:
-
Syrian golden hamsters (6-10 weeks old)
-
SARS-CoV-2 viral stock (e.g., 10^4 to 10^6 TCID50)
-
Favipiravir sodium salt
-
Vehicle control (e.g., 0.9% sodium chloride solution)
-
Anesthetics (e.g., ketamine/xylazine)
-
Personal Protective Equipment (PPE) for BSL-3 containment
-
Tools for intranasal inoculation and oral gavage or intraperitoneal injection
-
Micro-CT scanner (optional, for lung imaging)
-
Materials for tissue collection and processing (e.g., tubes, homogenization buffer, RNAlater)
-
Reagents for RT-qPCR and virus titration (TCID50 assay)
Procedure:
-
Animal Acclimatization: Acclimatize hamsters to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign hamsters to treatment and control groups (n=6-10 per group).
-
Favipiravir Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for the specified dosage.
-
Treatment Administration:
-
Preventive/Prophylactic: Begin favipiravir or vehicle administration one day before viral challenge.
-
Preemptive/Therapeutic: Initiate favipiravir or vehicle administration on the day of infection, typically 1 hour before or simultaneously with the viral challenge.
-
Administer the drug via the chosen route (intraperitoneal injection or oral gavage) at the specified frequency (e.g., twice or three times daily) for the duration of the study (typically 3-5 days).
-
-
Viral Challenge:
-
Anesthetize hamsters.
-
Inoculate hamsters intranasally with a defined dose of SARS-CoV-2 (e.g., 50 µL containing 10^4 to 10^6 TCID50).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of disease, including weight loss, ruffled fur, and lethargy.
-
-
Endpoint Analysis (Day 3-5 post-infection):
-
Euthanize the animals.
-
Collect lungs and other relevant tissues (e.g., nasal turbinates, ileum).
-
Homogenize a portion of the lung tissue for viral load quantification.
-
Fix a portion of the lung tissue for histopathological analysis.
-
-
Viral Load Quantification:
-
RT-qPCR: Extract viral RNA from tissue homogenates and quantify viral RNA copies.
-
Infectious Virus Titer: Determine the infectious virus titer (TCID50) in tissue homogenates using cell culture-based assays (e.g., on Vero E6 cells).
-
-
Data Analysis: Compare the viral loads, weight changes, and histopathology scores between the favipiravir-treated and vehicle-treated groups to determine the efficacy of the treatment.
Visualizations
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine (B94841) analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Caption: Mechanism of action of Favipiravir.
Experimental Workflow for a Prophylactic Study
The following diagram illustrates a typical workflow for evaluating the prophylactic efficacy of favipiravir in a hamster model.
Caption: Prophylactic study workflow.
Experimental Workflow for a Therapeutic Study
This diagram outlines a common workflow for assessing the therapeutic efficacy of favipiravir in a hamster model.
Caption: Therapeutic study workflow.
References
Application Note: Quantification of Favipiravir in Human Plasma and Serum using HPLC-UV and LC-MS/MS
Introduction
Favipiravir (B1662787) is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses. It is a prodrug that is metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate, which inhibits viral RNA-dependent RNA polymerase. The emergence of viral outbreaks has necessitated the development of robust and reliable analytical methods for the quantification of favipiravir in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the determination of favipiravir in human plasma and serum.
Experimental Protocols
This section outlines the detailed methodologies for two common approaches for favipiravir quantification: a straightforward HPLC-UV method and a more sensitive LC-MS/MS method.
Method 1: HPLC-UV for Quantification in Human Plasma
This protocol is adapted from a validated method for pharmacokinetic studies.
1. Materials and Reagents
-
Favipiravir reference standard
-
Internal standard (e.g., Raltegravir or Acyclovir)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Ammonia solution (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Kinetex®, 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Micropipettes
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
4. HPLC-UV Conditions
-
Column: Phenomenex Kinetex®, C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Eluent A: 0.1% formic acid in water with 0.08% aqueous ammonia
-
Eluent B: 0.1% formic acid in acetonitrile with 0.08% aqueous ammonia
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation of favipiravir and the internal standard.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 323 nm
-
Injection Volume: 20 µL
5. Calibration Curve Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of favipiravir. Process these standards alongside the unknown samples. Plot the peak area ratio of favipiravir to the internal standard against the nominal concentration of favipiravir to construct the calibration curve.
Method 2: LC-MS/MS for Quantification in Human Serum
This protocol is based on a sensitive, fast, and simple LC-MS/MS method.
1. Materials and Reagents
-
Favipiravir reference standard
-
Stable isotope-labeled internal standard (e.g., [¹³C¹⁵N] Favipiravir) is recommended for LC-MS/MS for improved accuracy
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (drug-free)
2. Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Phenomenex C18, 50 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Micropipettes
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of methanol containing 0.1% formic acid for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Column: Phenomenex C18, 50 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
Eluent A: 0.1% formic acid in water
-
Eluent B: 0.1% formic acid in methanol
-
-
Gradient Elution: A suitable gradient should be employed to achieve optimal separation and peak shape.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Total Run Time: Approximately 3.5 minutes
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Favipiravir: m/z 156.1 → 113.1
-
[¹³C¹⁵N] Favipiravir (IS): m/z 158.1 → 113
-
-
Optimize other mass spectrometer parameters such as ESI voltage, nebulizing gas flow, and drying gas flow.
Data Presentation
The following tables summarize the quantitative data from various published methods for favipiravir analysis in biological samples.
Table 1: Summary of HPLC-UV Methods for Favipiravir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Spiked Human Plasma | Whole Blood |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Microextraction | Protein Precipitation (Methanol) |
| Column | Phenomenex Kinetex® C18, 150x4.6mm, 5µm | Not Specified | Waters, Sunfire™ C18, 250x4.6mm, 5µm |
| Mobile Phase | 0.1% formic acid in water/ACN with 0.08% ammonia | Methanol:Acetonitrile:Phosphate Buffer (30:10:60) | Acetonitrile, 0.2% formic acid, 20mM NaH₂PO₄ pH 3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 323 nm | 242 nm | 300 nm |
| Linearity Range | 0.25–200.00 µg/mL | 25–80,000 ng/mL | 0.5–160 µg/mL |
| LLOQ | 0.25 µg/mL | 25 ng/mL | 0.5 µg/mL |
| Internal Standard | Raltegravir | Acyclovir | Remdesivir |
Table 2: Summary of LC-MS/MS Methods for Favipiravir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Serum | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Column | Phenomenex C18, 50x4.6mm, 5µm | Shiseido Capcell PAK C18, 250x4.6mm, 5µm | Not Specified |
| Mobile Phase | 0.1% formic acid in water/methanol | Water/Acetonitrile (15:85, v/v) | Not Specified |
| Flow Rate | Not Specified | 1.2 mL/min | Not Specified |
| Ionization Mode | ESI Positive & Negative | ESI Negative | Not Specified |
| Linearity Range | 0.048–50 µg/mL (Negative) | 80–30,000 ng/mL | 2.00–40.00 ng/mL |
| LLOQ | 0.048 µg/mL (Negative) | 80 ng/mL | 2.00 ng/mL |
| Internal Standard | Not specified | [¹³C¹⁵N] Favipiravir | Remdesivir |
| Total Run Time | 3.5 min | 3.5 min | 5.0 min |
Mandatory Visualization
Caption: Experimental workflow for the quantification of favipiravir in biological samples.
Preparation of favipiravir sodium stock solutions for cell-based assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Favipiravir (B1662787) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] It functions as a prodrug, being converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4] This active metabolite then targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many viruses. The primary mechanisms of action are believed to be the termination of the viral RNA chain and the induction of lethal mutations in the viral genome. Accurate and reproducible in vitro evaluation of favipiravir's antiviral activity is fundamental for drug development, and the proper preparation of stock solutions is a critical first step for cell-based assays. This document provides detailed protocols for the preparation of favipiravir stock solutions and outlines key considerations for solubility and stability.
Data Presentation: Solubility and Stability of Favipiravir
Proper dissolution and storage of favipiravir are paramount for obtaining reliable and consistent results in cell-based assays. The following tables summarize the solubility of favipiravir in various solvents and its stability under different storage conditions.
Table 1: Solubility of Favipiravir
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 15.71 - 30 | ~100 - 191 | Soluble. |
| Water | 12 | ~76.4 | Soluble with slight warming. |
| Ethanol | 3.14 | 20 | Soluble. |
| PBS | 2 | ~12.7 | Solution in PBS showed superior stability. |
Note: The molecular weight of favipiravir is 157.1 g/mol . Calculations for molarity are based on this value.
Table 2: Stability of Favipiravir Solutions
| Solvent | Storage Temperature | Duration | Stability |
| PBS | 5°C | 12 months | Stable (100.50 ± 0.71% of initial concentration). |
| PBS | 25°C | 3 months | Stable (97.20 ± 1.03% of initial concentration). |
| PBS | 40°C | 1 month | Stable (97.80 ± 1.10% of of initial concentration). |
| Normal Saline | 5°C | 1 week | Stable (95.60 ± 0.90% of initial concentration). |
| Normal Saline | 25°C | 1 week | Significant degradation (~84.4% of initial concentration). |
| Normal Saline | 40°C | 1 week | Dramatic degradation (~44.2% of initial concentration). |
| DMSO Solution | -20°C | 3 months | Use within this period to prevent loss of potency. |
Note: Light exposure can accelerate the degradation of favipiravir in solution. It is recommended to protect solutions from light.
Experimental Protocols
This section provides a detailed methodology for the preparation of a favipiravir stock solution and its subsequent dilution for use in cell-based assays.
Materials and Reagents
-
Favipiravir powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (appropriate for the cell line being used)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
Preparation of a 10 mM Favipiravir Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2 mg of favipiravir powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.27 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the favipiravir is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM favipiravir stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.
-
Application to Cells: Add the prepared dilutions of favipiravir to the cell cultures as per the specific assay protocol (e.g., plaque reduction assay, viral yield reduction assay).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of favipiravir stock and working solutions.
Caption: Workflow for preparing favipiravir solutions.
Signaling Pathway: Mechanism of Action of Favipiravir
The diagram below outlines the mechanism of action of favipiravir, from its entry into the host cell to the inhibition of viral replication.
Caption: Mechanism of action of favipiravir.
References
Application Notes: Use of Favipiravir Sodium in High-Throughput Antiviral Screening
Introduction
Favipiravir (B1662787) is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1][2] Originally developed for influenza, its utility has been explored for numerous other viral infections, including those caused by coronaviruses, filoviruses, and arenaviruses.[3][4][5] Favipiravir functions as a prodrug, and its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication. Recent advancements have led to the development of favipiravir sodium, a salt form with significantly enhanced aqueous solubility and higher antiviral activity compared to its parent compound, making it a valuable tool for in vitro and high-throughput screening (HTS) applications.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of favipiravir's mechanism, quantitative antiviral data, and detailed protocols for its use in HTS assays.
Mechanism of Action
Favipiravir is a prodrug that must be metabolized intracellularly to its active form. Once inside the host cell, it undergoes phosphoribosylation to become favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a purine (B94841) analog, which is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of favipiravir-RTP into a nascent viral RNA strand leads to the inhibition of viral replication through two primary mechanisms:
-
Chain Termination: The presence of the modified base can halt the elongation of the viral RNA chain.
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP can induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.
This selective targeting of the viral RdRp, which is conserved across many RNA viruses, is the basis for favipiravir's broad-spectrum activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir - Wikipedia [en.wikipedia.org]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Favipiravir Sodium Efficacy Against Influenza in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of favipiravir (B1662787) sodium, a broad-spectrum antiviral agent, against various strains of the influenza virus. The included protocols and data are synthesized from key preclinical studies to guide researchers in designing and interpreting their own experiments.
Mechanism of Action
Favipiravir is a prodrug that, once metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This inhibition disrupts viral genome replication and transcription.[1][2] The proposed mechanisms include acting as a purine (B94841) nucleotide analog that gets incorporated into the nascent viral RNA strand, leading to chain termination, or inducing lethal mutations that result in non-viable viral progeny. This unique mechanism of action makes favipiravir a promising candidate against influenza strains resistant to other antiviral drugs like neuraminidase inhibitors.
Caption: Mechanism of action of Favipiravir within a host cell.
Quantitative Efficacy of Favipiravir in Animal Models
The following tables summarize the quantitative data on the efficacy of favipiravir in various animal models of influenza virus infection.
Table 1: Efficacy of Favipiravir in Mouse Models of Influenza Infection
| Animal Model | Virus Strain | Favipiravir Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |
| Immunocompromised BALB/c scid mice | Influenza B/Brisbane/60/2008 | 50 or 250 mg/kg/day | Oral | 5-day or 10-day treatment | 100% protection against lethal infection with 5-day regimen at higher doses. 10-day regimen significantly suppressed virus replication in the lungs. | |
| Mice | Pandemic Influenza A/California/04/2009 (H1N1) | 20, 40, and 100 mg/kg/day | Oral | Twice daily for 5 days starting 4 hours post-infection | 40%, 70%, and 100% protection, respectively. | |
| Mice | Oseltamivir-resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y) | 50 and 100 mg/kg/day | Oral | Twice daily for 5 days | 100% protection from death. | |
| Mice | Wild-type, NA-R152K, PA-I38T, and PA-I38T/NA-R152K A(H1N1)pdm09 | 50 mg/kg | Oral | Twice daily for 5 days | Protected mice from lethal infection with all tested viruses. | |
| IFNAR-/- mice | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | 120 or 200 mg/kg/day | Oral | Twice daily | All mice survived lethal infection when treatment was initiated within 3-4 days post-infection. |
Table 2: Efficacy of Favipiravir in Ferret Models of Influenza Infection
| Animal Model | Virus Strain | Favipiravir Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |
| Ferrets | 2009 pandemic A/California/07/2009 (H1N1) | 100 and 20 mg/kg | Oral | Twice daily | Statistically significant reduction in virus titers in nasal lavages and respiratory tissues; shortened duration of clinical signs. | |
| Ferrets | Seasonal A/Wisconsin/67/2005 (H3N2) | 100 and 20 mg/kg | Oral | Twice daily | Statistically significant reduction in virus titers in nasal lavages and respiratory tissues; shortened duration of clinical signs. |
Table 3: Efficacy of Favipiravir in Non-Human Primate (NHP) Models
| Animal Model | Virus | Favipiravir Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |
| Cynomolgus Macaques | Ebola Virus | 150 and 180 mg/kg | Intravenous | Prophylactic, 2 days prior to infection | Extended survival with survival rates of 40% and 60%, respectively, at day 21 post-infection. |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of favipiravir in common animal models of influenza infection. These should be adapted based on the specific research question, virus strain, and institutional guidelines.
Generalized Workflow for Preclinical Efficacy Studies
Caption: Generalized workflow for a preclinical efficacy study.
Mouse Model of Influenza Infection
-
Animal Model: BALB/c mice are commonly used. For studies involving severe infections, immunocompromised strains like BALB/c scid mice may be utilized.
-
Virus Inoculation:
-
Anesthetize mice (e.g., intraperitoneal injection of ketamine/xylazine).
-
Infect mice intranasally with a specific dose of influenza virus suspended in a small volume (e.g., 90 µl). The viral dose is often calibrated to a specific lethal dose (e.g., 10 MLD50).
-
-
Drug Administration:
-
Administer favipiravir orally via gavage.
-
Treatment is typically given twice daily for a duration of 5 to 10 days.
-
Treatment can be initiated prophylactically (before infection) or therapeutically (e.g., 4, 24, 48, or 72 hours post-infection).
-
-
Efficacy Endpoints:
-
Survival: Monitor daily for a specified period (e.g., 21 days).
-
Morbidity: Record daily body weight changes and clinical signs of illness.
-
Viral Load: At specified time points, euthanize a subset of animals and collect lung tissue and/or nasal turbinates to quantify viral titers using methods like plaque assays or RT-qPCR.
-
Ferret Model of Influenza Infection
Ferrets are a valuable model as they can mimic human clinical symptoms and transmission of influenza.
-
Animal Model: Young adult ferrets are typically used.
-
Virus Inoculation:
-
Anesthetize ferrets.
-
Infect ferrets intranasally with a defined plaque-forming unit (PFU) of the influenza virus.
-
-
Drug Administration:
-
Administer favipiravir orally.
-
Dosing is typically twice daily.
-
-
Efficacy Endpoints:
-
Viral Shedding: Collect nasal washes at regular intervals to measure viral titers.
-
Clinical Signs: Monitor for fever (using subcutaneous temperature transponders) and other clinical signs of illness.
-
Histopathology: At the end of the study, collect respiratory tissues (e.g., nasal turbinates, trachea, lungs) for histopathological examination to assess tissue damage and inflammation.
-
Non-Human Primate (NHP) Model
NHPs are the most relevant animal model for certain viral infections due to their physiological similarity to humans, though their use is limited by cost and ethical considerations.
-
Animal Model: Cynomolgus macaques (Macaca fascicularis) have been used in favipiravir studies.
-
Virus Inoculation:
-
Anesthetize the animals.
-
Challenge with the virus through an appropriate route (e.g., intramuscular or intravenous for systemic viruses).
-
-
Drug Administration:
-
Favipiravir can be administered intravenously.
-
Dosing regimens can involve a loading dose followed by maintenance doses, typically twice a day.
-
-
Efficacy Endpoints:
-
Survival: Monitor for survival over the course of the study.
-
Viremia: Collect blood samples regularly to measure viral load in the plasma.
-
Clinical Pathology: Monitor changes in blood chemistry and hematology.
-
Pharmacokinetics: Plasma samples are also used to determine the pharmacokinetic profile of favipiravir.
-
Concluding Remarks
The preclinical data from mouse, ferret, and non-human primate models strongly support the efficacy of favipiravir against a broad range of influenza viruses, including those resistant to other antivirals. The distinct mechanism of action of favipiravir provides a crucial therapeutic option. The protocols and data presented here serve as a guide for the continued investigation and development of favipiravir for the treatment of influenza. Further research is essential to fully understand its therapeutic potential in human populations.
References
Application Notes and Protocols for In Vitro Studies of Favipiravir Sodium with SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the effects of favipiravir (B1662787) sodium on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in infected cell cultures. The included protocols and data summaries are intended to facilitate the replication and further investigation of favipiravir's antiviral properties.
Introduction
Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that was initially approved for the treatment of influenza in Japan.[1][2][3] Its proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5] As a prodrug, favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which can then be incorporated into the viral RNA strand, leading to either chain termination or lethal mutagenesis. Given its potential antiviral activity, favipiravir has been investigated as a therapeutic agent for COVID-19.
The in vitro efficacy of favipiravir against SARS-CoV-2 has been a subject of considerable research, with some studies reporting antiviral effects while others show limited to no activity at clinically relevant concentrations. These discrepancies may arise from variations in experimental protocols, including the cell lines, virus strains, and assay methods used. Therefore, standardized and well-documented experimental designs are crucial for accurately assessing the antiviral potential of favipiravir.
Data Presentation
The following table summarizes the in vitro activity of favipiravir against SARS-CoV-2 from various studies. It is important to note the variability in the reported values, which underscores the need for consistent experimental conditions.
Table 1: Summary of In Vitro Efficacy of Favipiravir against SARS-CoV-2
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero E6 | Not Specified | 61.88 | >400 | >6.46 | |
| Vero E6 | Not Specified | >100 | Not Reported | Not Reported | |
| Vero E6 | WK-521 | Negligible effect | Not Reported | Not Reported | |
| Vero E6 | Not Specified | 67 | Not Reported | Not Reported | |
| Vero-E6 | hCoV-19/Egypt/NRC-3/2020 | 29.9 (µg/mL) | 449.6 (µg/mL) | Not Reported | |
| Calu-3 | Not Specified | Up to 50 (biocompatible) | Not Reported | Not Reported |
*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. *SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Cell and Virus Culture
-
Cell Lines: Vero E6 cells are a commonly used cell line for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection. Other suitable cell lines include Calu-3 (a human lung adenocarcinoma cell line) and primary human bronchial tracheal epithelial cells (HBTE/ALI).
-
Culture Conditions: Maintain cell lines in an appropriate culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation: Propagate SARS-CoV-2 stocks in a suitable cell line (e.g., Vero E6). Harvest the virus when a significant cytopathic effect (CPE) is observed. The virus stock should be titrated using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay to determine the viral titer.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of favipiravir that is toxic to the host cells, which is essential for calculating the selectivity index.
-
Materials:
-
96-well cell culture plates
-
Favipiravir stock solution (e.g., dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of favipiravir in culture medium. The final concentrations should typically range from 0.1 to 1000 µM.
-
Remove the medium from the cells and add 100 µL of the favipiravir dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.
-
Plaque Reduction Assay
This assay measures the ability of favipiravir to inhibit the formation of viral plaques, providing a quantitative measure of its antiviral activity.
-
Materials:
-
6- or 12-well cell culture plates with confluent cell monolayers
-
SARS-CoV-2 stock of known titer
-
Favipiravir stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
-
Procedure:
-
Seed cells in 6- or 12-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cells and wash once with PBS.
-
Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
During the incubation, prepare the overlay medium containing serial dilutions of favipiravir.
-
After the 1-hour incubation, remove the virus inoculum and add the overlay medium containing the different concentrations of favipiravir to the respective wells.
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Fix the cells by adding formalin and incubating for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of favipiravir that reduces the number of plaques by 50% compared to the virus control.
-
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of favipiravir.
-
Procedure:
-
Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of favipiravir in cell culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of favipiravir.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Collect the cell culture supernatant, which contains the newly produced progeny virus.
-
Determine the titer of the harvested virus from each well using a plaque assay or TCID50 assay.
-
Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is determined by plotting the percentage of viral yield reduction against the drug concentration.
-
Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing another measure of antiviral activity.
-
Procedure:
-
Infect cells with SARS-CoV-2 in the presence of different concentrations of favipiravir as described in the viral yield reduction assay.
-
At a specified time post-infection (e.g., 48 hours), extract viral RNA from the culture supernatant or from the infected cells using a commercial viral RNA extraction kit.
-
Perform one-step or two-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., E, N, or RdRp gene).
-
Use a standard curve of known viral RNA concentrations to quantify the amount of viral RNA in each sample.
-
Calculate the percentage of viral RNA reduction for each drug concentration compared to the virus control.
-
Mandatory Visualizations
Mechanism of Action of Favipiravir
The following diagram illustrates the proposed mechanism of action of favipiravir against SARS-CoV-2.
Caption: Proposed mechanism of action of favipiravir.
Experimental Workflow for In Vitro Antiviral Activity Assay
This diagram outlines the general workflow for evaluating the in vitro antiviral activity of favipiravir.
Caption: General experimental workflow for favipiravir studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Favipiravir Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of favipiravir (B1662787) sodium across various cell lines. This document includes a compilation of 50% cytotoxic concentration (CC50) values, detailed protocols for common cytotoxicity assays, and insights into the potential mechanisms of favipiravir-induced cytotoxicity.
Data Presentation: Cytotoxicity of Favipiravir Sodium
The cytotoxic potential of favipiravir varies across different cell lines, which is an important consideration for the design and interpretation of in vitro antiviral efficacy studies. The following table summarizes the reported CC50 values of favipiravir in several commonly used cell lines.
| Cell Line | Description | CC50 (µM) | Reference |
| Vero E6 | Monkey kidney epithelial cells | >400, 65-400 | [1][2] |
| Caco-2 | Human colorectal adenocarcinoma cells | >1000 | [3] |
| MDCK | Madin-Darby canine kidney cells | >2000 µg/mL | [1] |
| A549 | Human lung carcinoma cells | >1000 | [2] |
| Calu-3 | Human lung adenocarcinoma cells | >50 µM (7.855 mg/mL) | |
| H9c2 | Rat cardiomyoblasts | ATP levels decreased from 200 µM | |
| CCD-1079Sk | Human skin fibroblasts | ATP levels decreased from 200 µM |
Note: The variability in CC50 values can be attributed to differences in experimental conditions, such as the specific assay used, incubation time, and cell passage number. It is recommended to determine the CC50 value for each cell line under the specific experimental conditions of your laboratory.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for determining the therapeutic index of antiviral compounds. Below are detailed protocols for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or cell culture medium)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of favipiravir to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used for the drug stock) and a cell-free blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
Reaction Termination: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. The CC50 value is determined from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. The CC50 value is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Favipiravir Sodium Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with favipiravir (B1662787). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of favipiravir and its sodium salt in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low solubility with favipiravir in my aqueous buffer?
A1: Favipiravir is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low water solubility.[1] Its aqueous solubility is inherently limited, which can present challenges in experimental and formulation settings.[1][2][3][4][5]
Q2: What is the difference in solubility between favipiravir and favipiravir sodium?
A2: The sodium salt of favipiravir (NaFPV) exhibits significantly higher aqueous solubility compared to the free acid form (FPV). Studies have shown that the solubility of NaFPV in water can be approximately 100 times greater than that of FPV.[2][6] This enhancement in solubility can lead to a higher rate and extent of absorption and a faster onset of therapeutic effect.[2]
Q3: How does pH influence the solubility of favipiravir?
A3: Favipiravir is a weak acid with a pKa of 5.1.[7] Its solubility is highly dependent on the pH of the aqueous medium. Solubility is low in acidic conditions (pH 1.2 and 3.0) and increases in neutral to slightly alkaline environments (pH 4.5, 6.0, 6.8, and 8.0).[8][9] Raising the pH to slightly above its pKa increases the proportion of the more soluble ionized form.[7]
Q4: Are there other methods to improve the aqueous solubility of favipiravir?
A4: Yes, several techniques have been successfully employed to enhance the solubility of favipiravir, including:
-
Co-solvency: Using co-solvents like propylene (B89431) glycol can improve solubility by lowering the dielectric constant of the vehicle.[7]
-
Use of Solubilizing Agents: Surfactants such as poloxamer 188 can be used to enhance solubility.[7]
-
Complexation: Forming ionic liquids with favipiravir has been shown to improve aqueous solubility by 78 to 125 times.[10] Complexation with cyclodextrins is another viable strategy.[11]
-
Cocrystallization: The formation of cocrystals with other molecules can increase solubility. For instance, certain cocrystals have demonstrated a 6-fold increase in solubility.[12][13]
-
Solid Dispersions: Creating solid dispersions with polymers can improve the dissolution rate.[4]
-
Nanonization: Reducing particle size to the nano-scale through techniques like supercritical fluid technology can enhance solubility.[1]
Troubleshooting Guides
Issue: My favipiravir is not dissolving completely in a neutral pH buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient pH | Favipiravir's solubility increases above its pKa of 5.1.[7] Gradually increase the pH of your buffer using a suitable base (e.g., NaOH) while monitoring for dissolution. A pH of 6.8 has been shown to be effective.[8][14] |
| Concentration too high | The concentration of favipiravir may be exceeding its solubility limit in the chosen buffer. Try reducing the concentration or increasing the volume of the buffer. |
| Use of free acid form | The free acid form of favipiravir has low aqueous solubility.[2] Consider using the more soluble sodium salt form (NaFPV) if your experimental design allows.[2][6] |
Issue: I am observing precipitation of favipiravir after initial dissolution upon pH adjustment.
| Possible Cause | Troubleshooting Step |
| Buffer capacity exceeded | The buffering capacity of your system may be insufficient to maintain the desired pH, leading to a drop in pH and subsequent precipitation. Ensure you are using a buffer with adequate capacity for the experimental conditions. |
| Supersaturation and instability | High supersaturation levels, especially with some cocrystals, can lead to dissociation and precipitation.[12][13] The addition of precipitation inhibitors, such as polyvinylpyrrolidone (B124986) (PVP), may help stabilize the solution.[12] |
Data Summary
Table 1: Solubility Enhancement of Favipiravir using Different Techniques
| Technique | Form | Fold Increase in Solubility (approx.) | Reference |
| Salt Formation | This compound (NaFPV) | 100x | [2][6] |
| Ionic Liquid Formation | Favipiravir Ionic Liquids (FAV-ILs) | 78-125x | [10] |
| Cocrystallization | Favipiravir Cocrystals | 6x | [12][13] |
Table 2: pH-Dependent Solubility of Favipiravir
| pH of Media | Solubility | Reference |
| 1.2 (0.1 N HCl) | Low | [7][8] |
| 3.0 (Phosphate Buffer) | Low | [8] |
| 4.5 (Acetate Buffer) | High | [7][8] |
| 6.0 (Phosphate Buffer) | High | [8] |
| 6.8 (Phosphate Buffer) | High | [7][8][9] |
| 8.0 (Borate Buffer) | High | [8] |
Experimental Protocols
Protocol 1: Preparation of a Favipiravir Oral Solution using pH Adjustment and a Solubilizing Agent
This protocol is adapted from a study developing a hospital-compounded oral solution.[7]
-
Vehicle Preparation: Prepare a 0.02M trisodium (B8492382) citrate (B86180) buffer.
-
Solubilizer Addition: Add poloxamer 188 to the citrate buffer to a final concentration of 0.07%.
-
Favipiravir Dissolution: Disperse the desired amount of favipiravir powder in the prepared vehicle.
-
pH Adjustment: Slowly add 1M sodium hydroxide (B78521) while stirring and monitoring the pH. Adjust the pH to a range of 5.80-6.20 to achieve complete dissolution.
-
Final Formulation: Other excipients such as preservatives (e.g., parabens in propylene glycol), sweeteners, and flavoring agents can be added to the final clear solution.
Protocol 2: Preparation of Favipiravir Niosomes by Modified Ethanol (B145695) Injection Method
This protocol is based on the formulation of favipiravir-loaded niosomes for enhanced delivery.[15]
-
Lipid Phase Preparation: Dissolve varying amounts of Span® 60 and cholesterol in 2 mL of ethanol using ultrasonication for 10 minutes at 30°C.
-
Drug Incorporation: Dissolve 30 mg of favipiravir into the ethanolic lipid solution and sonicate until a clear solution is formed.
-
Niosome Formation: Rapidly inject the drug-lipid solution into 15 mL of distilled water, pre-heated to 60°C, under constant stirring.
-
Sonication: Subject the resulting suspension to probe sonication (e.g., 0.5 cycles for 2 minutes at 80% ultrasonic power input) to form the niosomes.
Visualizations
Caption: Workflow for enhancing favipiravir solubility.
Caption: Troubleshooting logic for favipiravir dissolution.
References
- 1. Solubility of favipiravir (as an anti-COVID-19) in supercritical carbon dioxide: An experimental analysis and thermodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Antiviral Therapy: this compound in Nasal Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Cocrystals of Favipiravir: Improved Physicochemical Properties and Solution Stability Study - figshare - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Favipiravir Sodium Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing favipiravir (B1662787) sodium concentration in vitro to minimize cytotoxicity while ensuring antiviral efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with favipiravir.
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral efficacy results (EC50 values). | Inconsistent cell seeding density, variable virus titer, or inaccurate drug concentration. | Ensure a consistent number of viable cells are seeded using a cell counter. Use a well-characterized and titered virus stock, and aliquot it to avoid repeated freeze-thaw cycles. Verify the initial concentration of your favipiravir stock solution.[1] |
| Higher than expected EC50 values compared to published data. | Use of favipiravir from tablets containing inactive ingredients, insufficient metabolic activation of the prodrug, or compound instability. | Use a pure, analytical-grade favipiravir powder for research.[2] Ensure the chosen cell line can effectively convert favipiravir to its active form, Favipiravir-RTP.[2] Prepare fresh solutions or store aliquots at 2-8°C, protected from light, as favipiravir is more stable in PBS than in normal saline.[1][2] |
| Unexpected cytotoxicity observed at concentrations expected to be non-toxic. | Impurities in the favipiravir sample, high sensitivity of the specific cell line, extended incubation times, or solvent toxicity. | Use high-purity, analytical-grade favipiravir.[2] Determine the 50% cytotoxic concentration (CC50) for each specific cell line and experimental setup. Consider reducing the incubation time to the minimum required for a robust antiviral effect.[3] If using a solvent like DMSO, run a solvent control to ensure the final concentration is non-toxic to the cells.[1] |
| Difficulty in dissolving favipiravir. | Favipiravir has limited solubility in aqueous solutions. | Prepare stock solutions in a suitable solvent, such as DMSO or a slightly basic buffer, before diluting in cell culture medium for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of favipiravir? A1: Favipiravir is a prodrug that is converted inside host cells into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][5] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[6][7][8] By mimicking purine (B94841) nucleosides, Favipiravir-RTP can be incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, which introduces numerous mutations into the viral genome, resulting in non-viable viruses.[4][7]
Q2: Is favipiravir cytotoxic to cells in culture? A2: Favipiravir generally exhibits low cytotoxicity in many mammalian cell lines.[3] Its 50% cytotoxic concentration (CC50) is often significantly higher than its 50% effective concentration (EC50), leading to a favorable selectivity index (SI = CC50/EC50).[3][5] However, cytotoxicity is cell-line dependent and should always be determined experimentally for your specific system.[1][2]
Q3: Which cell lines are commonly used for in vitro favipiravir studies? A3: A variety of cell lines are used depending on the virus being studied. Commonly used lines include Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, Vero E6 and Calu-3 cells for coronaviruses like SARS-CoV-2, and Caco-2 cells for human coronaviruses.[8][9][10][11]
Q4: How should I prepare and store favipiravir solutions for in vitro assays? A4: It is recommended to use pure, analytical-grade favipiravir powder.[2] Stock solutions can be prepared in a suitable solvent like DMSO. For experiments, prepare serial dilutions in cell culture medium.[4] Stability can be an issue; favipiravir is more stable in phosphate-buffered saline (PBS) than in normal saline.[1][2] For long-term storage (up to 12 months), storing the solution in PBS at 5 ± 3°C and protected from light is recommended.[1]
Data Presentation
The following tables summarize reported in vitro cytotoxicity (CC50) and antiviral efficacy (EC50) of favipiravir against various viruses in different cell lines. Note that these values can vary between studies due to different experimental conditions.[5]
Table 1: Cytotoxicity and Antiviral Activity of Favipiravir Against Various Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | MDCK | 11.36 - 17.05 | >1000 | >58.6 - >88.0 | [10] |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [8] |
| HCoV-NL63 | Caco-2 | 0.6203 | >1000 | >1612 | [11] |
| SARS-CoV-2 | Calu-3 | Not Specified | >50 (No significant toxicity observed up to 50 µM) | Not Applicable | [9][12] |
Note: The CC50 for favipiravir in MDCK cells was not reached even at a concentration of 2,000 µg/mL in some studies, indicating very low toxicity.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of favipiravir.
Protocol 1: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Susceptible cell line (e.g., Vero E6, MDCK)
-
Complete cell culture medium
-
Favipiravir stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[3]
-
Compound Addition: Prepare serial dilutions of favipiravir in complete cell culture medium. A typical range is 0.1 µM to 1000 µM.[3] Remove the old medium from the cells and add 100 µL of the favipiravir dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated cell control.[3][13]
-
Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
CC50 Calculation: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to the untreated control cells.[13]
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
This is the gold standard assay for determining the infectivity of a virus and the efficacy of an antiviral compound.[4]
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of a susceptible cell line
-
Virus stock with a known titer
-
Favipiravir stock solution
-
Serum-free medium
-
Overlay medium (e.g., medium containing 0.8-1.2% agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in plates and grow until they form a confluent monolayer.[3]
-
Compound and Virus Preparation: Prepare serial dilutions of favipiravir in serum-free medium.[4] Dilute the virus stock to a concentration that will produce 50-100 plaques per well.[3]
-
Virus Infection: Remove the growth medium from the cells. Infect the cell monolayers with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[4]
-
Compound Addition: After incubation, remove the virus inoculum. Add 2 mL of the overlay medium containing the corresponding concentrations of favipiravir to each well.[3]
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-4 days).[3]
-
Fixation and Staining: Remove the overlay and fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.[3][13] After fixation, stain the cell monolayer with crystal violet solution.[3]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each favipiravir concentration compared to the virus control (no drug). Determine the EC50 from the dose-response curve.[2][4]
Mandatory Visualizations
Signaling and Activation Pathway
Caption: Intracellular activation of favipiravir and its mechanism of action on viral RdRp.
Experimental Workflow
Caption: Workflow for determining the therapeutic window of favipiravir in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oatext.com [oatext.com]
- 7. sterispharma.com [sterispharma.com]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Investigating Mechanisms of Viral Resistance to Favipiravir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating viral resistance to favipiravir (B1662787).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of favipiravir and the expected mechanism of viral resistance?
A1: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] It primarily acts as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp).[1] The main proposed mechanisms of action are "lethal mutagenesis," where the incorporation of favipiravir-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to non-viable virus particles, and to a lesser extent, chain termination of viral RNA synthesis.[2][3]
Resistance to favipiravir typically arises from mutations in the viral RdRp that either reduce the incorporation of the active drug metabolite or enhance the polymerase's ability to distinguish between the drug and natural nucleotides.[4] For influenza A virus, the key resistance mutation identified is K229R in the PB1 subunit of the RdRp. This mutation, however, can come at a fitness cost to the virus, which may be compensated for by other mutations, such as P653L in the PA subunit.
Q2: We are not observing any resistant mutants after multiple passages with favipiravir. What could be the issue?
A2: Several factors could contribute to the difficulty in generating resistant mutants:
-
Insufficient Drug Pressure: The starting concentration of favipiravir may be too high, leading to complete inhibition of viral replication and preventing the emergence of any mutants. Conversely, if the concentration is too low, there may not be enough selective pressure to favor the growth of resistant variants. It is recommended to start with a concentration around the EC50 and gradually increase it in subsequent passages.
-
Low Viral Titer: A low initial viral titer may not provide enough genetic diversity for resistance mutations to arise. Ensure you are starting with a high-titer virus stock.
-
High Fitness Cost of Resistance: The primary resistance mutations may impart a significant fitness cost, causing them to be outcompeted by the wild-type virus, especially at lower drug concentrations.
-
Limited Number of Passages: The evolution of resistance can be a slow process. It may require more than the typically performed 10-20 passages.
Q3: Our plaque assays are showing inconsistent results (e.g., no plaques, confluent lysis, fuzzy plaques). How can we troubleshoot this?
A3: Inconsistent plaque assay results are a common issue. Here are some troubleshooting steps:
-
No Plaques:
-
Virus Inoculum: The virus titer might be too low. Re-titer your virus stock.
-
Cell Health: Ensure the cell monolayer is healthy and confluent. Use cells at a low passage number.
-
Incubation Time: The incubation period may be too short for plaques to form.
-
-
Confluent Lysis:
-
Virus Inoculum: The virus titer is too high. Use a higher dilution of your virus stock.
-
-
Fuzzy or Irregular Plaques:
-
Overlay Solidification: Ensure the agarose (B213101) overlay has completely solidified before moving the plates.
-
Cell Monolayer Disruption: Pipetting errors during the addition of the overlay can disturb the cell monolayer. Add the overlay gently to the side of the well.
-
Contamination: Bacterial or fungal contamination can affect plaque morphology.
-
Q4: How can we confirm that an observed mutation in the RdRp is responsible for favipiravir resistance?
A4: To confirm the role of a specific mutation in conferring resistance, you can use reverse genetics to introduce the mutation into a wild-type virus. The resulting recombinant virus can then be tested for its susceptibility to favipiravir using phenotypic assays like the plaque reduction assay or viral yield reduction assay. A significant increase in the EC50 value compared to the wild-type virus would confirm the mutation's role in resistance. Additionally, a minigenome assay can be used to assess the effect of the mutation on polymerase activity in the presence of favipiravir.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Inconsistency | Use a consistent cell line with a low passage number. Different cell lines can have varying sensitivities to both the virus and the drug. |
| Inaccurate Virus Titer | Re-titer the virus stock before each experiment to ensure a consistent Multiplicity of Infection (MOI). |
| Drug Solution Instability | Prepare fresh favipiravir solutions for each experiment. Favipiravir stability can be affected by the solvent and storage conditions. |
| Assay Readout Interference | Run a control with the drug and assay reagents without the virus to check for any interference with the detection method. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the 50% cytotoxic concentration (CC50) in your chosen cell line. Ensure that the favipiravir concentrations used in antiviral assays are well below the CC50. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.5%). |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. |
Data Presentation
Table 1: In Vitro Antiviral Activity of Favipiravir Against Various RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | MDCK | 0.49 - 0.76 | >10000 | >13157 | |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | |
| Human Coronavirus NL63 | Caco-2 | 0.62 | >1000 | >1612 | |
| Junin virus (Candid #1) | Vero | 5 - 6 | - | - | |
| Pichinde virus | Vero | 5 - 6 | - | - | |
| Tacaribe virus | Vero | 5 - 6 | - | - |
Note: EC50 and CC50 values can vary depending on the viral strain, cell line, and experimental protocol.
Table 2: Key Resistance Mutations to Favipiravir
| Virus | Gene/Protein | Mutation | Effect | Reference(s) |
| Influenza A Virus | PB1 (RdRp) | K229R | Confers resistance to favipiravir but reduces polymerase activity. | |
| Influenza A Virus | PA | P653L | Compensatory mutation that restores polymerase activity without affecting resistance. | |
| Chikungunya Virus | nsP4 (RdRp) | K291R | Confers resistance; located in the conserved motif F. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay determines the concentration of favipiravir that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6- or 12-well plates.
-
Virus stock of known titer.
-
Favipiravir stock solution.
-
Infection medium (e.g., serum-free DMEM).
-
Overlay medium (e.g., 2x MEM containing 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of favipiravir in infection medium.
-
Virus Infection: Wash the cell monolayer with PBS and infect with virus at a concentration calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of favipiravir. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value using non-linear regression analysis.
Protocol 2: Generating Favipiravir-Resistant Virus in Cell Culture
This protocol describes the serial passage of a virus in the presence of increasing concentrations of favipiravir to select for resistant mutants.
Materials:
-
Susceptible cell line.
-
High-titer wild-type virus stock.
-
Favipiravir stock solution.
-
Cell culture medium.
Procedure:
-
Initial Infection (Passage 0): Infect a confluent monolayer of cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, add fresh medium containing favipiravir at a concentration equal to the EC50.
-
Incubation: Incubate the cells until a clear cytopathic effect (CPE) is observed (typically 2-4 days).
-
Harvest and Titer: Harvest the supernatant, which contains the progeny virus (Passage 1). Determine the viral titer of the harvested supernatant using a plaque assay or TCID50 assay.
-
Serial Passage: Use the harvested virus from the previous passage to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of favipiravir (e.g., 2-fold, 5-fold, or 10-fold increases).
-
Monitoring Resistance: Periodically (e.g., every 5 passages), test the susceptibility of the passaged virus population to favipiravir using a plaque reduction assay to determine if the EC50 has increased.
-
Isolation and Characterization of Resistant Clones: Once a significant increase in the EC50 is observed, isolate individual viral clones by plaque purification. Sequence the RdRp gene of the resistant clones to identify potential resistance mutations.
Protocol 3: Influenza Minigenome Assay
This assay measures the activity of the influenza virus polymerase complex in the presence of favipiravir.
Materials:
-
HEK293T cells.
-
Plasmids expressing the influenza virus PB1, PB2, PA, and NP proteins.
-
A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus promoter sequences (pPolI-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent.
-
Favipiravir stock solution.
-
Dual-luciferase reporter assay system.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the plasmids expressing PB1, PB2, PA, NP, the PolI-Luc reporter, and the Renilla control plasmid.
-
Drug Treatment: After transfection, add medium containing serial dilutions of favipiravir to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative polymerase activity against the favipiravir concentration to determine the inhibitory effect of the drug.
Mandatory Visualizations
Caption: Intracellular activation and mechanism of action of Favipiravir.
Caption: Experimental workflow for identifying favipiravir resistance mutations.
Caption: Troubleshooting guide for common plaque assay issues.
References
Technical Support Center: Enhancing Favipiravir Sodium Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on improving the bioavailability of favipiravir (B1662787) sodium.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimental procedures.
Q1: We are observing lower than expected plasma concentrations of favipiravir after oral administration in our animal model. What are the potential causes and troubleshooting steps?
A1: Lower than expected plasma concentrations of favipiravir following oral administration can stem from several factors. Favipiravir's bioavailability can be influenced by its solubility, the animal's health status, and its metabolism.[1][2]
Potential Causes:
-
Poor Solubility: Favipiravir has low aqueous solubility, which can limit its absorption in the gastrointestinal tract.[3]
-
First-Pass Metabolism: The drug is metabolized in the liver, which can reduce the amount of active drug reaching systemic circulation.[4]
-
Disease State: Viral infections can alter the drug's pharmacokinetics, leading to reduced plasma concentrations.[2] For instance, in arenavirus-infected hamsters, a longer time to reach maximum concentration (Tmax) and a lower area under the curve (AUC) were observed compared to uninfected animals.[1]
-
Food Effect: The presence of food in the gastrointestinal tract can affect drug absorption.
Troubleshooting Steps:
-
Formulation Enhancement:
-
Salt Formation: Consider using a salt form of favipiravir, such as favipiravir sodium, which has been shown to have significantly higher aqueous solubility.[3] A study demonstrated that the solubility of this compound in water was about 100 times greater than that of favipiravir.[3]
-
Novel Drug Delivery Systems: Explore advanced formulations like aspasomes or niosomes for intranasal delivery, which can bypass first-pass metabolism and potentially increase bioavailability.[5]
-
-
Route of Administration:
-
Animal Model Considerations:
-
Fasting: Ensure animals are fasted for an appropriate period before oral administration to minimize food-related effects on absorption.
-
Health Monitoring: Closely monitor the health of the animals, as the disease state can significantly impact drug metabolism and disposition.[1]
-
Q2: We are seeing high variability in our pharmacokinetic data between individual animals. How can we reduce this variability?
A2: High inter-individual variability is a common challenge in animal studies.
Potential Causes:
-
Inconsistent Dosing Technique: Variations in oral gavage or injection technique can lead to inconsistent dosing.
-
Physiological Differences: Age, weight, and underlying health differences between animals can affect drug metabolism.
-
Stress: Handling and experimental procedures can induce stress, which may alter physiological parameters and drug pharmacokinetics.
Troubleshooting Steps:
-
Standardize Procedures:
-
Training: Ensure all personnel are thoroughly trained and consistent in their animal handling and dosing techniques.
-
Dosing Volume: Use precise, calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight.
-
-
Animal Selection and Acclimatization:
-
Homogenous Groups: Use animals of a similar age and weight range.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing and experimental conditions before starting the study.
-
-
Refine Blood Sampling:
-
Consistent Timing: Adhere strictly to the predetermined blood sampling time points.
-
Minimize Stress: Use techniques that minimize stress during blood collection, such as tail-vein sampling in a calm environment.
-
Q3: Is there a risk of toxicity with higher doses of favipiravir aimed at improving bioavailability?
A3: Yes, high doses of favipiravir can be associated with toxicity.
Observed Toxicities:
-
In some animal models, the highest tested doses of favipiravir have been associated with signs of toxicity.[6]
-
Oral administration of high doses (200 mg/kg) in rats for extended periods has been shown to cause hepatorenal injury and suppress erythrocytes, lymphocytes, and monocytes.[7]
-
Dose-dependent increases in serum uric acid levels have also been observed.[8]
Mitigation Strategies:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the maximum tolerated dose in your specific animal model.
-
Targeted Delivery: Utilize formulation strategies like nasal sprays or pulmonary delivery to achieve high local concentrations at the site of infection while minimizing systemic exposure and associated toxicities.[3][7]
-
Combination Therapy: Explore combination therapies with other antiviral agents. This may allow for a reduction in the required dose of favipiravir, thereby reducing the risk of toxicity.[9]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from various animal studies investigating favipiravir.
Table 1: Pharmacokinetic Parameters of Favipiravir in Hamsters
| Route of Administration | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Animal Health Status | Reference |
| Oral (p.o.) | 100 mg/kg | 81.5 | 28.5 | 1899.7 | Sham-infected | [2] |
| Oral (p.o.) | 100 mg/kg | 40.9 | 46.2 | Not specified | PICV-infected | [2] |
| Intraperitoneal (i.p.) | 6.25 mg (single) | Not specified | 30 | Not specified | Uninfected | [6] |
| Intraperitoneal (i.p.) | 12.5 mg (single) | Not specified | 30 | Not specified | Uninfected | [6] |
| Intraperitoneal (i.p.) | 25 mg (single) | Not specified | 30 | Not specified | Uninfected | [6] |
Table 2: Comparative Pharmacokinetics of Favipiravir in Mice via Different Routes
| Route of Administration | Dose | Tissue/Fluid | AUC₀₋₂₄ₕ (µg·mL⁻¹·h) | Reference |
| Oral | 3 mg | Blood Serum | 354.71 ± 99.60 | [4] |
| Oral | 3 mg | BALF | 56.71 ± 53.89 | [4] |
| Inhalation (DPI) | ~120 µg (with oral loading dose) | Blood Serum | 321.55 ± 124.91 | [4] |
| Inhalation (DPI) | ~120 µg (with oral loading dose) | BALF | 86.72 ± 4.48 | [4] |
BALF: Bronchio-alveolar lavage fluid DPI: Dry Powder Inhalation
Detailed Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rodents
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to dosing, ensuring free access to water.
-
Weigh the animal immediately before dosing to calculate the precise volume of the drug formulation to be administered.
-
-
Formulation Preparation:
-
Prepare the this compound solution or suspension in the desired vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Ensure the formulation is homogenous by vortexing or stirring before drawing it into the syringe.
-
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
-
Post-Administration:
-
Return the animal to its cage and provide access to food and water as per the study protocol.
-
Protocol 2: Pharmacokinetic Blood Sampling
-
Animal Restraint:
-
Place the animal in a suitable restraint device to minimize movement and stress.
-
-
Blood Collection:
-
Select the appropriate blood collection site (e.g., tail vein, saphenous vein, or retro-orbital sinus, depending on the study design and ethical guidelines).
-
For tail vein sampling, warm the tail to dilate the blood vessels.
-
Puncture the vein with a sterile needle and collect the required volume of blood into a pre-labeled tube containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Place the blood sample on ice immediately after collection.
-
Centrifuge the blood sample at the specified speed and temperature to separate the plasma.
-
Transfer the plasma to a clean, labeled cryovial.
-
-
Storage:
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Favipiravir Quantification
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase for the separation of favipiravir.
-
Detect favipiravir using a UV detector at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the concentration of favipiravir in the samples by comparing the peak area to a standard curve prepared with known concentrations of the drug.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Antiviral Therapy: this compound in Nasal Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Preclinical Pharmacokinetics and Disposition of Favipiravir Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Delivery of Favipiravir in Rats Reaches High Local Concentrations without Causing Oxidative Lung Injury or Systemic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effects of Favipiravir Combined with Vitamin C on Alveolar Bone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting variability in favipiravir sodium antiviral assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with favipiravir (B1662787) sodium in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of favipiravir?
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to become active.[1][2][3] Intracellularly, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][4] This active metabolite targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The inhibition can occur through two primary mechanisms:
-
Lethal Mutagenesis: At lower concentrations, favipiravir-RTP is incorporated into the new viral RNA strand, causing an increase in mutations that result in a non-viable virus population.
-
Chain Termination: At higher concentrations, the incorporation of favipiravir-RTP can halt the elongation of the viral RNA chain.
This dual, concentration-dependent mechanism is an important factor in assay design and data interpretation.
Caption: Mechanism of action of Favipiravir.
Q2: I am observing very high EC50 values for favipiravir, much higher than published data. What could be the issue?
This is a common challenge. Several factors could be contributing to unexpectedly high 50% effective concentration (EC50) values:
-
Compound Source and Purity: If you are using favipiravir from tablets, inactive ingredients in the formulation may interfere with the assay. It is highly recommended to use pure, analytical-grade favipiravir powder for research.
-
Metabolic Activation: Since favipiravir is a prodrug, the cell line used in your assay must have the necessary cellular enzymes to efficiently convert it to its active favipiravir-RTP form. If the cell line has low metabolic activity, the apparent EC50 will be higher.
-
Compound Stability: Favipiravir's stability is dependent on the solvent and temperature. It is more stable in phosphate-buffered saline (PBS) than in normal saline. Ensure that stock solutions are prepared fresh and stored correctly to maintain the compound's integrity.
-
Viral Resistance: Although it has a high barrier to resistance, mutations in the viral RdRp can confer resistance to favipiravir, leading to higher EC50 values. For example, the K229R mutation in the PB1 subunit of the influenza virus RdRp has been shown to confer resistance.
References
Stability testing of favipiravir sodium under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of favipiravir (B1662787) sodium.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for assessing the stability of favipiravir sodium?
A1: Stability studies for favipiravir and its sodium salt are generally conducted under various storage conditions to evaluate its shelf-life and degradation profile. These conditions are often based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines. Common conditions include:
Q2: What are the main degradation pathways for favipiravir?
A2: Based on its chemical structure, the primary degradation pathways for favipiravir are amide hydrolysis and oxidation[2]. It has been shown to be particularly susceptible to degradation under alkaline, acidic, and oxidative stress conditions[4].
Q3: How does the solvent or formulation medium affect the stability of favipiravir?
A3: The choice of solvent or formulation medium significantly impacts the stability of favipiravir. For instance, favipiravir in a phosphate (B84403) buffer saline (PBS) solution demonstrates greater stability compared to a normal saline (NS) solution[1]. In PBS, it can remain stable for up to 12 months at 5°C, whereas in NS, its stability is limited to about one week at the same temperature[1].
Q4: Are there any known degradation products of favipiravir?
A4: Yes, forced degradation studies have identified several degradation products. Under alkaline and oxidative stress, specific degradation products (often denoted as FDP1, FDP2, etc.) have been isolated and characterized using techniques like LC-MS/MS and NMR[5][6]. The primary degradation mechanism is often the hydrolysis of the amide group[2].
Troubleshooting Guide
Issue 1: Rapid degradation of favipiravir is observed in an aqueous solution at room temperature.
-
Possible Cause: The pH of your solution might be alkaline. Favipiravir is known to be susceptible to base hydrolysis[2][4].
-
Troubleshooting Steps:
Issue 2: Extraneous peaks are appearing in the chromatogram during HPLC analysis.
-
Possible Cause: These could be degradation products resulting from exposure to light, incompatible excipients, or oxidative stress.
-
Troubleshooting Steps:
-
Photodegradation: Protect your samples from light during preparation and storage[1]. Analyze a sample that has been intentionally exposed to UV light to see if the extra peaks match.
-
Oxidative Degradation: Degas your solvents and consider adding an antioxidant to your formulation if compatible. Favipiravir is known to be sensitive to peroxide degradation[7][8].
-
Excipient Incompatibility: Review the composition of your formulation. Some excipients may react with favipiravir. Conduct compatibility studies with individual excipients.
-
Issue 3: Poor recovery of favipiravir from the tablet dosage form during sample preparation.
-
Possible Cause: Incomplete dissolution of the drug from the tablet matrix.
-
Troubleshooting Steps:
-
Ensure the chosen diluent is appropriate for favipiravir's solubility. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often used[6][9].
-
Increase the sonication time during sample preparation to facilitate complete dissolution[9].
-
Filter the sample solution through a 0.45 µm filter to remove undissolved excipients before injection into the HPLC system[10].
-
Data on Stability of Favipiravir
Table 1: Stability of Favipiravir Solution (2 mg/mL) in Phosphate Buffer Saline (PBS) and Normal Saline (NS) [1]
| Storage Condition | Time | % Assay in PBS (Mean ± SD) | % Assay in NS (Mean ± SD) |
| 5°C ± 3°C | 1 week | - | 95.60 ± 0.90 |
| 1 month | - | - | |
| 3 months | - | - | |
| 12 months | 100.50 ± 0.71 | - | |
| 25°C ± 2°C / 60% RH ± 5% RH | 1 week | - | ~84.4 |
| 1 month | - | - | |
| 3 months | 97.20 ± 1.03 | - | |
| 40°C ± 2°C / 75% RH ± 5% RH | 1 week | - | ~44.2 |
| 1 month | 97.80 ± 1.10 | - |
Table 2: Shelf-life of Favipiravir Oral Solution (200 mg/15 mL) [2]
| Recommended Storage Condition | Determined Shelf-life |
| 30°C ± 2°C / 75% RH | 30 days |
| 5°C ± 3°C (Refrigeration) | 60 days |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Favipiravir
This protocol is a composite based on several published methods[4][5][6][10].
-
Chromatographic System:
-
Mobile Phase:
-
Detection:
-
Sample Preparation:
-
Bulk Drug/Standard: Accurately weigh and dissolve favipiravir in the mobile phase or a suitable diluent (e.g., methanol/water mixture) to a known concentration (e.g., 100 µg/mL).
-
Dosage Form: For tablets, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of favipiravir, transfer to a volumetric flask, and dissolve in the diluent with the aid of sonication. Filter the solution through a 0.45 µm filter.
-
-
Analysis:
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N to 5 N HCl) and heat (e.g., at 80°C) for a specified period[6][10].
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N to 1 M NaOH) and heat (e.g., in a boiling water bath) for a defined time[5][10].
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) and heat (e.g., at 60-100°C)[5][7].
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., in an oven at a high temperature).
-
Photodegradation: Expose the drug solution or solid drug to UV light in a photostability chamber.
After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Logical Relationship of Favipiravir Degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jmpas.com [jmpas.com]
- 8. [PDF] DEVELOPMENT OF FORCED DEGRADATION STUDIES OF FAVIPIRAVIR BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 9. impactfactor.org [impactfactor.org]
- 10. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation studies of favipiravir sodium for stability indicating methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of favipiravir (B1662787) sodium to develop stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is favipiravir susceptible to degradation?
A1: Favipiravir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions[1][2]. It is relatively stable under thermal and photolytic stress[3][4].
Q2: What are the common degradation products of favipiravir?
A2: Under alkaline hydrolysis, a primary degradation product (DP1) is often observed[3]. Oxidative and photolytic stress may also generate degradation products. One identified degradation product under peroxide degradation is 5-Fluoropyrimidine-2-Ol Anion.
Q3: What analytical techniques are suitable for a stability-indicating assay of favipiravir?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique for developing stability-indicating methods for favipiravir. The use of a photodiode array (PDA) detector is advantageous for assessing peak purity. UPLC-ESI-TQ-MS/MS and NMR can be used for the structural elucidation of degradation products.
Q4: What typical chromatographic conditions are used for the separation of favipiravir and its degradants?
A4: Effective separation is often achieved on a C18 column. Mobile phases typically consist of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). For example, one method uses a mobile phase of 5 mM phosphate buffer (pH 3.5) and methanol in a 75:25 v/v ratio. Another employs a mixture of ortho-phosphoric acid and acetonitrile in a 60:40 ratio.
Q5: How can I ensure my analytical method is "stability-indicating"?
A5: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is demonstrated through forced degradation studies where the drug substance is subjected to stress conditions to produce degradants. The method must show adequate separation of the parent drug peak from all degradation product peaks, and the peak purity of the parent drug should be confirmed using a PDA detector or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between favipiravir and a degradation product peak. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution profile not optimized. | - Adjust the organic modifier-to-buffer ratio.- Modify the pH of the aqueous phase of the mobile phase.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- If using a gradient, adjust the slope and duration of the gradient. |
| No significant degradation is observed under stress conditions. | - Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low). | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for thermal and hydrolytic degradation.- Extend the duration of exposure to the stress condition. Note: The goal is to achieve 5-20% degradation. |
| Excessive degradation of favipiravir (e.g., >80%). | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of the stress study. |
| Unidentified peaks in the chromatogram. | - Degradation products.- Impurities from reagents.- Contamination from sample handling or vials. | - Use LC-MS to obtain the mass of the unknown peak for identification.- Run a blank injection (mobile phase only) to check for system peaks.- Inject a placebo sample to identify peaks originating from excipients. |
| Favipiravir peak fails the peak purity test. | - Co-elution of a degradation product or impurity. | - Optimize the chromatographic method to improve resolution (see "Poor separation" above).- Consider using a column with a different selectivity. |
Quantitative Data Summary
The following tables summarize the results from various forced degradation studies on favipiravir.
Table 1: Summary of Forced Degradation Conditions and Results for Favipiravir
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N, 2 N, 5 N HCl | 80 °C | 60 min | No degradation observed | |
| 0.01 N HCl | Benchtop | 48 h | Sensitive | ||
| 1.0 N HCl | 100 °C (reflux) | 1 h | Complete degradation | ||
| Alkaline Hydrolysis | 1 N NaOH | - | - | No degradation observed | |
| 5 N NaOH | - | - | 28.50% | ||
| 0.1 N NaOH | Benchtop | 5 days | Sensitive | ||
| Oxidative Degradation | 10% H₂O₂ | - | - | No degradation observed | |
| 30% H₂O₂ | 80 °C | 60 min | Minor degradation | ||
| 0.05% H₂O₂ | Benchtop | 5 days | Sensitive | ||
| Thermal Degradation | 60 °C and 80 °C | - | 2 h and 1 h | No degradation observed | |
| Photolytic Degradation | UV light | - | - | No degradation observed | |
| UV irradiation | - | 60 min | 86.3% (pH 4.0) to 98.0% (pH 9.0) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting favipiravir to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of favipiravir sodium in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 5 N HCl.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours) or heat at an elevated temperature (e.g., 80°C) for a shorter period (e.g., 60 minutes).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 5 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 5 N NaOH.
-
Keep the solution at room temperature for a specified duration.
-
After the specified time, neutralize the solution with an equivalent amount of 5 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Heat the solution in a water bath at 80°C for 60 minutes.
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).
-
Alternatively, heat the stock solution at a specified temperature.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
-
Prepare a solution of the exposed sample at a suitable concentration for HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides an example of an HPLC method for the analysis of favipiravir and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 5 mM phosphate buffer (pH 3.5) and methanol in a 75:25 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution, blank, and the samples from the forced degradation studies.
-
Record the chromatograms and integrate the peak areas.
-
Assess the separation of the favipiravir peak from any degradation product peaks.
-
Perform peak purity analysis for the favipiravir peak in the chromatograms of the stressed samples.
-
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of favipiravir under stress conditions.
References
- 1. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Favipiravir-Induced Hyperuricemia in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals who are working with favipiravir (B1662787) in animal models and encountering challenges related to hyperuricemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of favipiravir-induced hyperuricemia?
A1: Favipiravir-induced hyperuricemia is primarily caused by altered renal excretion of uric acid.[1] The proposed mechanism involves two main actions:
-
Inhibition of Uric Acid Secretion: Favipiravir and its inactive metabolite, M1, are thought to inhibit organic anion transporters 1 and 3 (OAT1 and OAT3).[1][2][3] These transporters are crucial for secreting uric acid from the blood into the renal tubules for excretion.
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Enhancement of Uric Acid Reabsorption: The M1 metabolite may also increase the reabsorption of uric acid from the renal tubules back into the bloodstream by interacting with urate transporter 1 (URAT1).[1]
This dual effect of decreased excretion and increased reabsorption leads to elevated levels of uric acid in the blood.
Q2: Is the hyperuricemia induced by favipiravir reversible?
A2: Yes, clinical observations have shown that the increase in blood uric acid levels is transient and typically returns to normal after the discontinuation of favipiravir treatment.
Q3: What are the potential risks of sustained hyperuricemia in animal models during a study?
A3: Sustained hyperuricemia in animal models can introduce confounding variables and compromise animal welfare. Potential risks include:
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Urate Nephropathy: Crystal deposition in the kidneys, which can lead to renal damage.
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Gout-like Symptoms: Development of symptoms similar to gout in some species.
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Confounding Study Results: These complications can interfere with the interpretation of experimental data.
Therefore, careful monitoring and management of uric acid levels are essential for maintaining the integrity of the study and the well-being of the animals.
Q4: Are there factors that can worsen favipiravir-induced hyperuricemia in animal models?
A4: Based on clinical studies in humans, certain factors could increase the risk and severity of hyperuricemia. In animal models, this suggests that:
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Pre-existing Conditions: Animal strains with a predisposition to renal impairment or higher baseline uric acid levels may be more susceptible.
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Co-administration of Other Drugs: Medications that also affect uric acid levels could potentially exacerbate the hyperuricemic effect of favipiravir.
Troubleshooting Guide
Issue: A significant, dose-dependent increase in serum uric acid levels is observed in animals treated with favipiravir.
1. Initial Assessment and Monitoring:
-
Confirm the Finding: Repeat the serum uric acid measurement to rule out technical errors.
-
Establish a Baseline: Ensure you have pre-treatment (baseline) uric acid levels for each animal for accurate comparison.
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Increase Monitoring Frequency: If a significant rise is confirmed, increase the frequency of blood sampling to monitor the trend of uric acid elevation.
2. Non-Pharmacological Mitigation Strategies:
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Hydration: Ensure animals have ad libitum access to water. Increased hydration can help promote the excretion of uric acid.
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Dietary Modification: If consistent with the study design, consider using a low-purine diet to reduce the endogenous production of uric acid.
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Dose Adjustment: If the experimental protocol allows, consider reducing the favipiravir dosage, as hyperuricemia is often dose-dependent.
3. Pharmacological Intervention (with caution):
Disclaimer: No studies have been published that specifically evaluate the efficacy of the following agents in mitigating favipiravir-induced hyperuricemia in animal models. The provided protocols are based on their use in other hyperuricemia models and should be adapted and validated for your specific experimental conditions. Always consult with a veterinarian before initiating any pharmacological intervention.
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Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat): These drugs reduce the production of uric acid.
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Uricosuric Agents (e.g., Probenecid, Benzbromarone): These drugs increase the renal excretion of uric acid.
Data Presentation
Table 1: Quantitative Data on Uric Acid Elevation (from Human Clinical Studies) *
| Time Point | Median Serum Uric Acid Level (mg/dL) | Range (mg/dL) |
| Baseline | 4.6 | - |
| Day 6 of Treatment | 9.7 | 5.0 - 15.6 |
| Day 11 (1 day post-treatment) | 10.3 | 3.7 - 13.6 |
*Data from a clinical trial in COVID-19 patients. Direct extrapolation to animal models should be done with caution.
Table 2: Expected Serum Uric Acid Levels in a Potassium Oxonate-Induced Hyperuricemia Rat Model with Allopurinol Intervention *
| Group | Treatment | Expected SUA (mg/dL) |
| Normal Control | Vehicle (e.g., distilled water, saline) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (5 mg/kg) | 1.5 - 2.5 |
*These values are indicative and may vary based on the specific rat strain, age, and experimental conditions.
Table 3: Effect of Febuxostat (B1672324) in a Rat Model of Hyperuricemic Nephropathy *
| Parameter | Control | Hyperuricemic Model (HN) | HN + Febuxostat (5 mg/kg/day) |
| Serum Uric Acid (mg/dL) | 1.5 ± 0.2 | 4.8 ± 0.6 | 2.1 ± 0.3 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Blood Urea Nitrogen (mg/dL) | 20.1 ± 2.5 | 45.3 ± 5.1 | 28.6 ± 3.4* |
*Data derived from a study using adenine (B156593) and potassium oxonate to induce hyperuricemic nephropathy in rats. Treatment with febuxostat was administered for 5 weeks. *p<0.05 vs. HN group.
Experimental Protocols
Protocol 1: Monitoring Serum Uric Acid Levels in Rodent Models
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Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
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Baseline Sampling: Collect baseline blood samples (0.5 mL) from the tail vein 24 hours before the first dose of favipiravir.
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Favipiravir Administration: Administer favipiravir orally at the desired dose.
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Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 24, 48, 72, and 96 hours) post-dosing.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum samples at -80°C until analysis.
-
Uric Acid Measurement: Use a commercially available uric acid assay kit (e.g., colorimetric or enzymatic) and follow the manufacturer's instructions.
Protocol 2: Co-administration of Favipiravir and Allopurinol in Rats (from a Pharmacokinetic Study) *
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Animal Model: Sprague-Dawley female rats (250-300 g).
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Allopurinol Administration: 20 mg/kg in 0.5% carboxymethyl cellulose (B213188) (CMC), administered orally for 7 days.
-
Favipiravir Administration: 50 mg/kg in 0.5% CMC orally once on day 6, and 30 mg/kg on day 7.
*This protocol is from a drug-drug interaction study and may need to be optimized for mitigating hyperuricemia.
Protocol 3: Induction of Hyperuricemia and Mitigation with Febuxostat in Mice *
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Animal Model: Male Kunming mice.
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Hyperuricemia Induction: Administer potassium oxonate (300 mg/kg, i.p.) and hypoxanthine (B114508) (300 mg/kg, oral gavage) daily for 7 consecutive days.
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Febuxostat Treatment: Administer febuxostat (e.g., 5 mg/kg) orally one hour after hyperuricemia induction for 7 days.
*This is a general protocol for evaluating febuxostat in a hyperuricemia model and has not been specifically tested with favipiravir.
Visualizations
Caption: Mechanism of favipiravir-induced hyperuricemia.
Caption: General experimental workflow for mitigation studies.
Caption: Pharmacological strategies to mitigate hyperuricemia.
References
Validation & Comparative
Comparative analysis of favipiravir sodium and remdesivir in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent antiviral drugs, favipiravir (B1662787) and remdesivir (B604916). Both have garnered significant attention for their broad-spectrum activity against RNA viruses. The following sections present a comparative analysis of their in vitro efficacy, detailed experimental methodologies for key assays, and a visual representation of their mechanisms of action.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of favipiravir and remdesivir against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.
| Virus Family | Virus | Cell Line | Favipiravir EC50 (µM) | Remdesivir EC50 (µM) | Favipiravir CC50 (µM) | Remdesivir CC50 (µM) | Favipiravir SI (CC50/EC50) | Remdesivir SI (CC50/EC50) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | 0.77 | >400 | >100 | >6.46 | >129.87 | [1][2][3] |
| Coronaviridae | SARS-CoV-2 | VeroE6/TMPRSS2 | 130 | 1.7 | - | - | - | - | [4] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 320 | 0.3 | - | - | - | - | [4] |
| Coronaviridae | HCoV-NL63 | Caco-2 | 0.62 | 0.38 | >1000 | 21.78 | >1612 | 57.22 | |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.13-0.48 (µg/mL)* | Not widely reported | - | - | - | - | |
| Filoviridae | Ebola Virus (EBOV) | Macrophages | - | 0.086 | - | - | - | - | |
| Filoviridae | Ebola Virus (EBOV) | - | 67 | - | - | - | - | - |
*Note: Original data for Influenza A was reported in µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are generalized yet detailed protocols for common assays used to determine the efficacy of favipiravir and remdesivir.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the formation of viral plaques.
a. Cell Seeding:
-
Appropriate host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection.
-
Plates are incubated at 37°C with 5% CO2.
b. Compound Preparation:
-
Stock solutions of favipiravir and remdesivir are prepared in a suitable solvent, such as cell culture medium or DMSO.
-
Serial dilutions of the stock solutions are made to achieve a range of desired concentrations.
c. Virus Infection:
-
The cell monolayers are washed with phosphate-buffered saline (PBS).
-
Cells are then infected with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
d. Compound Addition and Overlay:
-
After the incubation period, the virus inoculum is removed.
-
The cell monolayers are washed and then overlaid with a semi-solid medium (e.g., containing 1.5% agarose (B213101) or carboxymethylcellulose) mixed with the different concentrations of the antiviral compounds. A virus control (no drug) and a cell control (no virus, no drug) are included.
e. Incubation and Staining:
-
The plates are incubated at 37°C with 5% CO2 for a period sufficient for plaque formation, typically 2-3 days.
-
After incubation, the cells are fixed with a solution like 10% neutral buffered formalin and stained with a dye such as 0.2% crystal violet to visualize the plaques.
f. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated relative to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound, providing a sensitive measure of its inhibitory effect on viral replication.
a. Cell Seeding and Infection:
-
Host cells (e.g., Calu-3 for respiratory viruses) are seeded in multi-well plates to form a confluent monolayer.
-
The cells are infected with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.01 for Calu-3 cells with SARS-CoV-2.
b. Compound Treatment:
-
Immediately after infection, serial dilutions of favipiravir or remdesivir are added to the cells.
c. Incubation and Supernatant Collection:
-
The plates are incubated for a duration that allows for one or more complete viral replication cycles (e.g., 48-72 hours).
-
At the end of the incubation period, the cell culture supernatant, which contains the progeny virus, is collected.
d. Quantification of Viral Yield:
-
The amount of infectious virus in the supernatant is quantified using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Alternatively, viral RNA can be quantified from the supernatant using quantitative reverse transcription PCR (qRT-PCR).
e. Data Analysis:
-
The reduction in viral yield in the presence of the compound is calculated relative to the untreated virus control.
-
The EC50 is determined as the concentration of the drug that reduces the viral yield by 50%.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the intracellular signaling pathways and a generalized experimental workflow for evaluating the antiviral efficacy of favipiravir and remdesivir.
Caption: Intracellular activation and mechanism of action of Favipiravir.
Caption: Intracellular activation and mechanism of action of Remdesivir.
References
- 1. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. The journey of remdesivir: from Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Favipiravir vs. Oseltamivir: A Comparative Guide on Efficacy Against Influenza Virus
In the landscape of antiviral therapeutics for influenza, favipiravir (B1662787) and oseltamivir (B103847) represent two key pharmacological classes with distinct mechanisms of action. Oseltamivir, a neuraminidase inhibitor, has been a frontline treatment for years, while favipiravir, a viral RNA polymerase inhibitor, offers a different mode of attack against the influenza virus. This guide provides a detailed comparison of their efficacy, supported by experimental data from in vitro, in vivo, and clinical studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Oseltamivir interferes with the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir prevents the spread of the virus to other cells.
Favipiravir, on the other hand, targets the RNA-dependent RNA polymerase (RdRp) of the virus.[1] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] This active form is recognized as a purine (B94841) nucleotide by the viral RdRp, leading to its incorporation into the nascent viral RNA strand. This incorporation results in non-viable viruses through lethal mutagenesis.[3]
In Vitro Efficacy
In vitro studies are fundamental in determining the direct antiviral activity of compounds. The efficacy of favipiravir and oseltamivir has been evaluated against various influenza strains, including those resistant to oseltamivir.
Experimental Protocol: Plaque Reduction Assay
A common method to assess in vitro antiviral activity is the plaque reduction assay. In this assay, a monolayer of cultured cells (e.g., Madin-Darby canine kidney - MDCK cells) is infected with a known concentration of the influenza virus. The infected cells are then overlaid with a semi-solid medium containing varying concentrations of the antiviral drug. After an incubation period, the cells are stained to visualize plaques, which are areas of cell death caused by viral replication. The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.
Comparative In Vitro Data
| Virus Strain | Drug | EC50 (µM) | Reference |
| Influenza A/California/07/2009 (H1N1) (Oseltamivir-sensitive) | Favipiravir | 0.32 - 10 | [4] |
| Oseltamivir | 0.0032 - 1 | [4] | |
| Influenza A/Hong Kong/2369/2009 (H1N1) (Oseltamivir-resistant) | Favipiravir | 1 - 10 | [4] |
| Oseltamivir | >10 | [4][5] | |
| Influenza A/NWS/33 (H1N1) | Favipiravir | 1.4 | [6] |
| Oseltamivir | 3.7 | [6] | |
| Influenza A/Victoria/3/75 (H3N2) | Favipiravir | 4.3 | [6] |
| Oseltamivir | 0.02 | [6] | |
| Influenza A/Duck/MN/1525/81 (H5N1) | Favipiravir | 1.4 | [6] |
| Oseltamivir | 0.16 | [6] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Favipiravir demonstrates broad-spectrum activity against various influenza A strains, including those resistant to oseltamivir.[7] For oseltamivir-resistant strains, favipiravir's efficacy remains largely unaffected due to its different mechanism of action.[2][5]
In Vivo Efficacy (Animal Models)
Animal models, particularly mice, are crucial for evaluating the in vivo efficacy of antiviral drugs, providing insights into their therapeutic potential in a living organism.
Experimental Protocol: Mouse Model of Influenza Infection
A widely used in vivo model involves the intranasal infection of mice with a lethal dose of an influenza virus strain. Treatment with the antiviral agent (e.g., favipiravir, oseltamivir, or a combination) is initiated at a specific time point post-infection (e.g., 4 or 24 hours). The efficacy of the treatment is assessed by monitoring survival rates, reduction in lung viral titers, and other clinical signs of illness.
Comparative In Vivo Data
Studies in mice have demonstrated the efficacy of both favipiravir and oseltamivir. Notably, combination therapy often shows a synergistic effect, particularly against oseltamivir-resistant strains.
Table 1: Survival Rates in Mice Infected with Influenza A/California/04/2009 (H1N1pdm) [2]
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Placebo | - | 5 |
| Favipiravir | 1 - 30 | 0 |
| Oseltamivir | 0.3 | Partial Protection |
| Oseltamivir | 1 | Partial Protection |
| Oseltamivir | 3 | Partial Protection |
| Favipiravir + Oseltamivir | (3, 10, 30) + (1, 3) | Synergistic Improvement |
Table 2: Survival Rates in Mice Infected with Oseltamivir-Resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y) [2]
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Favipiravir | 50 | 100 |
| Favipiravir | 100 | 100 |
| Oseltamivir | High Dose | 30 |
| Favipiravir + Oseltamivir | Various | Synergistic Improvement |
These in vivo studies highlight that while oseltamivir's efficacy is diminished against resistant strains, favipiravir remains effective.[2] The combination of both drugs can significantly enhance survival rates, suggesting a valuable therapeutic strategy.[2]
Clinical Efficacy
Clinical trials in humans provide the ultimate assessment of a drug's efficacy and safety. Both favipiravir and oseltamivir have been evaluated in clinical settings for the treatment of influenza.
Experimental Protocol: Randomized Controlled Trials
In a typical clinical trial for influenza treatment, patients with confirmed influenza infection are randomized to receive either the investigational drug (e.g., favipiravir), a standard-of-care treatment (e.g., oseltamivir), or a placebo. The primary outcomes often include the time to alleviation of influenza symptoms, viral clearance (measured by RT-PCR), and the incidence of complications.
Comparative Clinical Data
A study comparing a combination of favipiravir and oseltamivir to oseltamivir monotherapy in critically ill patients with severe influenza provided significant insights.[8][9][10]
Table 3: Clinical Outcomes in Critically Ill Patients with Severe Influenza [8][11]
| Outcome | Combination Therapy (Favipiravir + Oseltamivir) (n=40) | Oseltamivir Monotherapy (n=128) | P-value |
| Clinical Improvement on Day 14 | 62.5% | 42.2% | 0.0247 |
| Undetectable Viral RNA at Day 10 | 67.5% | 21.9% | < 0.01 |
The results suggest that combination therapy with favipiravir and oseltamivir may lead to faster clinical recovery and more effective viral suppression in patients with severe influenza compared to oseltamivir alone.[8][10][11]
Resistance
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy.
-
Oseltamivir Resistance: Resistance to oseltamivir can arise from single amino acid substitutions in the neuraminidase protein, such as the H275Y mutation in H1N1 viruses.[1] While these mutations can sometimes be associated with a fitness cost to the virus, compensatory mutations can restore viral fitness.[1]
-
Favipiravir Resistance: While favipiravir has a high barrier to resistance due to its mechanism of inducing lethal mutagenesis, studies have shown that influenza viruses can develop resistance to favipiravir through mutations in the RNA polymerase complex.[12] However, the emergence of resistance in clinical settings appears to be less frequent compared to oseltamivir.[1]
Conclusion
Both favipiravir and oseltamivir are important antiviral agents in the management of influenza. Oseltamivir is an established neuraminidase inhibitor effective against susceptible strains. Favipiravir, with its distinct mechanism of targeting the viral RNA polymerase, provides a crucial therapeutic option, especially for oseltamivir-resistant influenza viruses.
The experimental data strongly suggests that a combination of favipiravir and oseltamivir can be a superior therapeutic strategy, particularly in cases of severe influenza and infections with oseltamivir-resistant strains.[9][10][13] This combination therapy demonstrates synergistic effects in animal models and has shown promise in clinical settings, leading to faster viral clearance and clinical improvement.[8][11] Future research and well-designed randomized controlled trials are warranted to further establish the clinical benefits of this combination therapy and to inform optimal treatment guidelines for influenza.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gbcbiotech.com [gbcbiotech.com]
- 5. In vitro activity of favipiravir and neuraminidase inhibitor combinations against oseltamivir-sensitive and oseltamivir-resistant pandemic influenza A (H1N1) virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Favipiravir and oseltamivir combo better than monotherapy in severe influenza [speciality.medicaldialogues.in]
- 11. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 12. hcplive.com [hcplive.com]
- 13. Combination Of Favipiravir And Oseltamivir Appears More Effective Than Oseltamivir Alone For Severe Influenza, Research Indicates [ascp.org]
In Vitro Synergistic Effects of Favipiravir Sodium with Other Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of treating severe viral infections have underscored the need for innovative therapeutic strategies. Combination therapy, which involves the simultaneous use of multiple antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. Favipiravir (B1662787), a broad-spectrum antiviral agent that inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses, has been a key candidate for such combination studies. This guide provides an objective comparison of the in vitro synergistic effects of favipiravir sodium with other antiviral drugs against various viral pathogens, supported by experimental data and detailed methodologies.
I. Synergistic Effects Against Influenza A Virus
Combination therapy for influenza is a critical area of research, particularly with the rise of resistance to neuraminidase inhibitors (NAIs). Studies have shown that combining favipiravir with NAIs can result in synergistic or additive effects, depending on the viral strain's sensitivity to oseltamivir.
Quantitative Data Summary:
| Virus Strain | Combination Drugs | Cell Line | Method of Analysis | Observed Effect | Synergy Volume (μM²%) | Citation(s) |
| Influenza A/California/07/2009 (H1N1) (Oseltamivir-sensitive) | Oseltamivir, Peramivir, Zanamivir | MDCK | MacSynergy™ II | Synergy | 11.6 to 12.8 | [1][2] |
| Influenza A/Hong Kong/2369/2009 (H1N1) (Oseltamivir-resistant) | Oseltamivir, Peramivir, Zanamivir | MDCK | MacSynergy™ II | Additive | Not Applicable | [1][2] |
Experimental Protocol: Checkerboard Antiviral Assay with MacSynergy™ II Analysis
The synergistic activity of favipiravir with neuraminidase inhibitors against influenza A virus was determined using a checkerboard concentration matrix in Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Preparation: MDCK cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
Drug Dilution: Serial dilutions of favipiravir were prepared horizontally, while serial dilutions of the neuraminidase inhibitor (oseltamivir, peramivir, or zanamivir) were prepared vertically, creating a matrix of combination concentrations.
-
Viral Infection: The cell monolayers were infected with either oseltamivir-sensitive (A/California/07/2009) or oseltamivir-resistant (A/Hong Kong/2369/2009) influenza A (H1N1) virus.
-
Drug Application: Immediately after infection, the medium was replaced with the medium containing the drug combinations as per the checkerboard layout.
-
Incubation: The plates were incubated for a period that allows for viral replication and cytopathic effect (CPE) development.
-
Quantification of Antiviral Effect: The antiviral effect was quantified using methods such as plaque reduction assay or virus yield reduction assay.
-
Synergy Analysis: The resulting data was analyzed using the MacSynergy™ II software program. This program calculates theoretical additive interactions based on the Bliss independence model and generates three-dimensional plots. Synergy is indicated by a surface that is significantly above the plane of theoretical additivity. The volume of synergy (in μM²%) quantifies the magnitude of the synergistic interaction.[1]
Mechanism of Synergy:
The observed synergy between favipiravir and neuraminidase inhibitors is attributed to their distinct mechanisms of action targeting different stages of the viral life cycle. Favipiravir acts intracellularly to inhibit viral RNA replication, while neuraminidase inhibitors act at the cell surface to prevent the release of newly formed virions. This dual attack on viral replication and spread is believed to be more effective than either agent alone.
II. Synergistic and Additive Effects Against SARS-CoV-2
The COVID-19 pandemic spurred extensive research into combination therapies. Favipiravir has been evaluated in vitro with several other repurposed drugs against SARS-CoV-2, yielding a range of interactions from synergistic to additive.
Quantitative Data Summary:
| Virus Strain | Combination Drug(s) | Cell Line | Method of Analysis | Observed Effect | Key Quantitative Finding(s) | Citation(s) |
| SARS-CoV-2 | Ivermectin | Vero E6 | SynergyFinderPlus (Loewe, ZIP, HSA, Bliss models) | Synergy | Mean Loewe synergy score: 13.43; 4.28-fold reduction in ivermectin IC50 with 10 µM favipiravir. | |
| SARS-CoV-2 | Niclosamide | Vero E6 | SynergyFinderPlus | Additive | ZIP synergy score of 16.27 indicated a synergistic effect, though the study concluded an overall additive effect. |
Experimental Protocol: qRT-PCR-based Synergy Assay
The interaction between favipiravir and other repurposed drugs against SARS-CoV-2 was assessed in Vero E6 cells.
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a matrix of favipiravir and the combination drug (e.g., ivermectin, niclosamide) for one hour.
-
Viral Infection: The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Post-infection Incubation: After removing the virus inoculum, the cells were further incubated in a medium containing the respective drug combinations for 48 hours.
-
Quantification of Viral RNA: Viral production was determined by quantifying viral RNA in the cell supernatant using one-step quantitative reverse transcription PCR (qRT-PCR).
-
Synergy Score Calculation: The synergy scores were calculated using software such as SynergyFinderPlus, which utilizes various reference models including the Zero Interaction Potency (ZIP), Highest Single Agent (HSA), Bliss independence, and Loewe additivity models. A Loewe synergy score greater than 10 is typically considered synergistic.
Proposed Mechanism of Action:
The synergistic effect of favipiravir and ivermectin is hypothesized to stem from their complementary antiviral activities. Favipiravir inhibits viral RNA-dependent RNA polymerase, thereby blocking viral genome replication. Ivermectin has been suggested to inhibit the nuclear import of viral proteins. By targeting both viral replication and protein trafficking, the combination may more effectively suppress the virus.
III. Enhanced Antiviral Activity Against Chikungunya Virus (CHIKV)
Favipiravir has also been investigated in combination with immunomodulatory agents like interferon-alpha for the treatment of alphavirus infections such as Chikungunya.
Quantitative Data Summary:
| Virus | Combination Drug | Cell Line(s) | Method of Analysis | Observed Effect | Key Quantitative Finding(s) | Citation(s) |
| Chikungunya Virus (CHIKV) | Interferon-alpha (IFN) | HT-1080, SK-N-MC | Plaque Assay | Enhanced Antiviral Activity | In HT-1080 cells, the combination of 39.3 µg/mL FAV and 100 IU/mL IFN resulted in an approximate 50-fold reduction in CHIKV replication compared to the untreated control. | |
| Chikungunya Virus (CHIKV) | Interferon-alpha (IFN) | HFF-1 | Plaque Assay | No Enhancement | The addition of favipiravir did not enhance the antiviral effect of interferon monotherapy. |
Experimental Protocol: Plaque Assay for Viral Titer Determination
The antiviral activity of favipiravir and interferon-alpha, alone and in combination, was evaluated in various human cell lines relevant to CHIKV infection.
-
Cell Culture: Human cell lines (HT-1080 fibrosarcoma, SK-N-MC neuroepithelioma, and HFF-1 fibroblasts) were cultured in appropriate media.
-
Infection and Treatment: Cells were infected with CHIKV at a defined MOI. Following infection, the cells were treated with various concentrations of favipiravir, interferon-alpha, or a combination of both.
-
Sample Collection: Viral supernatant was collected at specified time points post-infection.
-
Plaque Assay: The collected supernatant was serially diluted and used to infect confluent monolayers of Vero cells. After an incubation period to allow for plaque formation, the cells were fixed and stained to visualize and count the plaques. The viral titer was expressed as plaque-forming units per milliliter (PFU/mL).
-
Data Analysis: The reduction in viral titer for the combination treatment was compared to that of each monotherapy to determine if the combination resulted in enhanced antiviral activity.
Mechanism of Enhanced Activity:
The enhanced antiviral effect of favipiravir and interferon-alpha is likely due to the multi-pronged attack on the virus and the host cell's response. Favipiravir directly targets the viral replication machinery. Interferon-alpha, a cytokine, induces an antiviral state in the host cells by upregulating numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle. This combination of direct antiviral action and host-mediated viral inhibition can lead to a more profound suppression of viral replication.
IV. Data on Ebola Virus (EBOV)
Despite favipiravir being evaluated in clinical trials for Ebola Virus Disease (EVD), published in vitro studies specifically detailing synergistic effects with other anti-Ebola drugs are limited. A 2018 study screened combinations of approved drugs for activity against EBOV, and while favipiravir was included in the initial single-agent screening, it was not part of the synergistic pairs that were the focus of the publication's results. The majority of the available literature focuses on the in vivo efficacy of favipiravir as a monotherapy in animal models or its use in clinical settings. Therefore, at present, there is a lack of robust in vitro data to support specific synergistic combinations of favipiravir for the treatment of EVD.
V. Conclusion
The in vitro data presented in this guide demonstrate the potential of favipiravir as a component of combination antiviral therapy. Synergistic or additive effects have been observed when combined with neuraminidase inhibitors against influenza A virus, and with certain repurposed drugs against SARS-CoV-2. Furthermore, enhanced antiviral activity is seen with interferon-alpha against Chikungunya virus in specific cell lines. These findings highlight the importance of a multi-targeted approach to antiviral treatment. However, the lack of in vitro synergy data for favipiravir against Ebola virus indicates a gap in the current research landscape. Further in vitro studies are warranted to explore and quantify the synergistic potential of favipiravir with other antiviral agents against a broader range of viral pathogens, which will be crucial for the rational design of future clinical trials.
References
Head-to-Head in Preclinical Arenas: A Comparative Analysis of Favipiravir and Molnupiravir in Animal Models
For Immediate Release
In the ongoing quest for effective broad-spectrum antiviral therapies, two orally available prodrugs, favipiravir (B1662787) and molnupiravir (B613847), have garnered significant attention. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, yet their preclinical performance in animal models reveals important distinctions.[1] This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and experimental protocols as observed in key animal studies, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Mutagens
Both favipiravir and molnupiravir are prodrugs that are metabolized into their active forms within host cells.[2][3][4] These active metabolites, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP) and β-D-N4-hydroxycytidine triphosphate (NHC-TP) respectively, act as nucleoside analogs that are incorporated into the nascent viral RNA strand by the RdRp.[2][3][5][6]
Favipiravir's primary mechanism is believed to be a combination of chain termination and lethal mutagenesis.[3][7] Once incorporated, favipiravir-RTP can halt the extension of the viral RNA chain.[7] Additionally, it can be incorporated at multiple sites, leading to an accumulation of mutations that result in non-viable viral progeny.[3][8]
Molnupiravir , on the other hand, primarily functions as a potent mutagen.[4][5][9] Its active form, NHC-TP, can exist in two forms (tautomers), one mimicking cytidine (B196190) and the other uridine.[4] This dual identity leads to widespread errors during viral RNA replication, a mechanism known as "viral error catastrophe," ultimately rendering the virus unable to produce infectious particles.[5][6]
Comparative Efficacy in Animal Models
The Syrian hamster has emerged as a key model for studying SARS-CoV-2, and several studies have provided comparative data for favipiravir and molnupiravir in this system.
SARS-CoV-2 in Syrian Hamsters
| Study Reference | Animal Model | Virus Strain | Treatment Regimen | Key Findings |
| Abdelnabi et al., 2021 | Syrian Hamster | SARS-CoV-2 | Favipiravir + Molnupiravir (combination): Suboptimal doses of both drugs | Combination of suboptimal doses reduced infectious virus titers by ~5 log10.[10] |
| Siniavin et al., 2022 | Syrian Hamster | SARS-CoV-2 | Favipiravir vs. Molnupiravir: Head-to-head comparison | Molnupiravir reduced infectious titer by ~1.5 Log10; Favipiravir showed lower activity and was associated with severe toxicity at higher doses.[10] |
| Driessche et al., 2020 | Syrian Hamster | SARS-CoV-2 | Favipiravir: High doses | High doses of favipiravir significantly reduced infectious virus titers in the lungs and markedly improved lung histopathology.[11][12] |
| Abdelnabi et al., 2021 | Syrian Hamster | SARS-CoV-2 | Molnupiravir: Monotherapy | Molnupiravir effectively reduces viral loads in hamsters infected with various SARS-CoV-2 variants.[10] |
Influenza Virus in Mice
While direct head-to-head comparisons in influenza models are less common in the literature, individual studies highlight the efficacy of both agents.
| Drug | Animal Model | Virus Strain | Key Findings |
| Favipiravir | Mouse | Lethal influenza strains | Cured all treated animals in a lethal infection model where oseltamivir (B103847) failed.[7] Demonstrates a dose-dependent reduction in lung viral titers and mortality against various influenza strains, including H5N1 and H7N9.[13] |
| Molnupiravir | Mouse | Influenza A (H1N1) | Treatment with molnupiravir alone effectively attenuated lung injury and reduced viral load in the tissue.[14] |
Ebola Virus in Rodent and Non-Human Primate Models
| Drug | Animal Model | Key Findings |
| Favipiravir | Mouse | Favipiravir treatment initiated 6 or 8 days post-infection efficiently blocked viral production, reaching an antiviral effectiveness of 95% and 99.6% at 2 and 6 days after treatment initiation, respectively.[15] |
| Favipiravir | Cynomolgus Macaques | Half of the treated animals survived a lethal Ebola virus challenge, whereas the infection was fully lethal for untreated animals.[16] Higher doses (150 and 180 mg/kg) led to survival rates of 40% and 60%, respectively.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental workflows based on published studies.
General Workflow for in vivo Antiviral Efficacy Studies in a Syrian Hamster Model of SARS-CoV-2 Infection
1. Animal Model:
-
Species: Syrian hamsters (Mesocricetus auratus), typically 6-8 weeks old.[18]
-
Acclimation: Animals are acclimated to the facility for a specified period before the experiment.
2. Virus Inoculation:
-
Virus: SARS-CoV-2, various strains have been used (e.g., original Wuhan strain, variants of concern).
-
Dose: A defined infectious dose is administered (e.g., 10⁴ or 10⁵ TCID₅₀).[19]
3. Drug Administration:
-
Compounds: Favipiravir, molnupiravir, or vehicle control.
-
Route: Oral gavage is a common route of administration.
-
Dosage and Frequency: Doses are calculated based on body weight (mg/kg/day) and are often administered twice daily (BID).[19]
-
Timing: Treatment can be initiated prophylactically (before infection) or therapeutically (at various time points post-infection).[18][19]
4. Monitoring and Endpoints:
-
Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.
-
Euthanasia and Sample Collection: At predetermined days post-infection (e.g., 3 and 5 dpi), animals are euthanized, and tissues (primarily lungs) are collected.[19]
-
Virological Analysis: Viral load in the lungs is quantified using methods such as TCID₅₀ assays (for infectious virus) and RT-qPCR (for viral RNA).
-
Histopathology: Lung tissues are processed for histopathological examination to assess the extent of tissue damage and inflammation.[11][12]
Concluding Remarks
Preclinical data from animal models indicate that both favipiravir and molnupiravir possess antiviral activity against a range of RNA viruses. In head-to-head comparisons in the Syrian hamster model for SARS-CoV-2, molnupiravir has demonstrated more potent antiviral activity than favipiravir.[10] However, favipiravir has shown significant efficacy at high doses.[11][12] It is important to note that dosages used in animal models are often substantially higher than those approved for human use, and direct extrapolation of efficacy and toxicity requires careful consideration.[21] The combination of these two drugs has also shown promise, suggesting potential for synergistic effects.[22] These findings underscore the importance of continued preclinical research to optimize dosing strategies and explore combination therapies for existing and emerging viral threats.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. sterispharma.com [sterispharma.com]
- 4. Molnupiravir - Wikipedia [en.wikipedia.org]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2-infected hamsters, whereas hydroxychloroquine lacks activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The combinatorial activities of oseltamivir and molnupiravir against influenza virus infections in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ebola virus dynamics in mice treated with favipiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Early control of viral load by favipiravir promotes survival to Ebola virus challenge and prevents cytokine storm in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. forskning.ruc.dk [forskning.ruc.dk]
- 22. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
Cross-Resistance Analysis of Favipiravir and Other Viral Polymerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cross-resistance between the broad-spectrum antiviral agent favipiravir (B1662787) and other viral polymerase inhibitors. The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapy. Understanding the cross-resistance profiles of different polymerase inhibitors is crucial for developing effective treatment strategies and novel antiviral agents. This document summarizes key experimental data on favipiravir resistance, details the methodologies used to assess it, and provides insights into the underlying mechanisms.
Quantitative Analysis of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of favipiravir and other polymerase inhibitors against wild-type and favipiravir-resistant viruses. This data is essential for comparing the potency of these drugs and understanding the impact of resistance mutations.
Table 1: Antiviral Activity against Influenza A Virus
| Virus Strain | Genotype | Compound | EC50/IC50 (µM) | Fold Change in Resistance | Reference |
| Influenza A/England/195/2009 (H1N1) | Wild-Type | Favipiravir | 1.8 (IC90) | - | [1] |
| PB1 K229R + PA P653L | Favipiravir | 55 (IC90) | ~30 | [1] | |
| Influenza A/California/7/2009 (H1N1)pdm09 | Wild-Type | Favipiravir | 4.05 | - | [2] |
| Wild-Type | Baloxavir (B560136) acid | 0.00048 | - | [2] | |
| PA I38T (Baloxavir-resistant) | Favipiravir | Similar to WT | No significant change | [3] | |
| PA I38T (Baloxavir-resistant) | Baloxavir acid | 44-fold increase | 44 | ||
| Influenza A(H3N2) | Wild-Type | Favipiravir | 10.32 | - | |
| Wild-Type | Baloxavir acid | 0.01955 | - |
Table 2: Antiviral Activity against Junin Virus (JUNV)
| Virus Strain | Genotype | Compound | IC50 (µM) | Fold Change in Resistance | Reference |
| JUNV Candid#1 | Wild-Type | Favipiravir | 4.3 | - | |
| RdRp N462D + GPC A168T | Favipiravir | 27.1 | 6.3 | ||
| Wild-Type | Ribavirin (B1680618) | - | - | ||
| Wild-Type | Favipiravir + Ribavirin | Synergistic effect | - | ||
| Wild-Type | Remdesivir (B604916) + Favipiravir | Synergistic effect | - |
Table 3: Antiviral Activity against Chikungunya Virus (CHIKV)
| Virus Strain | Genotype | Compound | EC50 (µg/mL) | Cell Line | Reference |
| CHIKV | Wild-Type | Favipiravir | 20.00 | HUH-7 | |
| Wild-Type | Favipiravir | 38.51 | A549 | ||
| nsP4 K291R | Favipiravir | Resistant phenotype | Vero |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance analysis of favipiravir.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Dilution: The virus stock is serially diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).
-
Compound Preparation: A series of concentrations of the antiviral compound are prepared in a suitable medium.
-
Infection: The cell monolayers are washed and infected with the virus in the presence of varying concentrations of the antiviral compound or a placebo control.
-
Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are incubated with fresh medium containing different concentrations of the antiviral compound.
-
Virus Harvest: At a predetermined time post-infection, the culture supernatant containing progeny virus is harvested.
-
Virus Titration: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The EC50 value is determined as the drug concentration that reduces the viral yield by 50% compared to the control.
Minigenome Assay
This assay is used to study the activity of the viral polymerase and the effect of specific mutations on its function and drug susceptibility in a BSL-1 or BSL-2 setting, without the need for infectious virus.
-
Plasmids: The assay utilizes a set of plasmids:
-
Expression plasmids for the viral polymerase subunits (e.g., PB1, PB2, PA for influenza virus) and the nucleoprotein (NP).
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions, under the control of a polymerase I promoter.
-
-
Transfection: Host cells (e.g., HEK293T) are co-transfected with the polymerase and NP expression plasmids and the reporter plasmid.
-
Compound Treatment: The transfected cells are treated with various concentrations of the antiviral drug.
-
Reporter Gene Assay: After a suitable incubation period, the expression of the reporter gene is measured (e.g., by luminometry or fluorometry).
-
Data Analysis: The IC50 value is calculated as the drug concentration that inhibits the polymerase activity (and thus reporter gene expression) by 50%.
In Vitro Generation of Resistant Viruses
This method is used to select for and identify viral mutations that confer resistance to an antiviral drug.
-
Serial Passage: The virus is serially passaged in cell culture in the presence of sub-optimal, increasing concentrations of the antiviral drug.
-
Monitoring of Cytopathic Effect (CPE): The development of viral CPE is monitored in each passage. A breakthrough in CPE at higher drug concentrations suggests the emergence of resistant variants.
-
Virus Isolation and Characterization: Virus from the resistant population is plaque-purified and its phenotype is confirmed by determining its EC50 value in a plaque reduction or viral yield reduction assay.
-
Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations that may be responsible for the resistant phenotype.
-
Reverse Genetics: To confirm the role of specific mutations in conferring resistance, they are introduced into a wild-type virus backbone using reverse genetics techniques. The resulting recombinant virus is then tested for its susceptibility to the antiviral drug.
Mechanisms of Resistance and Cross-Resistance
Influenza Virus:
-
Favipiravir Resistance: The primary mechanism of resistance to favipiravir in influenza A virus involves the K229R substitution in the PB1 subunit of the RNA-dependent RNA polymerase (RdRp). This mutation is located in a highly conserved region of the polymerase. However, this resistance comes at a cost to viral fitness, reducing polymerase activity. A compensatory mutation, P653L in the PA subunit , can restore the polymerase activity without diminishing the resistance conferred by the K229R mutation.
-
Cross-Resistance:
-
Baloxavir: Influenza viruses with the PA I38T mutation, which confers resistance to the cap-dependent endonuclease inhibitor baloxavir, remain susceptible to favipiravir. Conversely, favipiravir treatment has been shown to be effective against baloxavir-resistant influenza viruses. This lack of cross-resistance is due to their different mechanisms of action, with favipiravir targeting the catalytic domain of the RdRp and baloxavir targeting the endonuclease activity of the PA subunit.
-
Neuraminidase Inhibitors (e.g., Oseltamivir): Favipiravir is effective against influenza strains that are resistant to neuraminidase inhibitors.
-
Junin Virus:
-
Favipiravir Resistance: Resistance to favipiravir in Junin virus has been associated with two amino acid substitutions: N462D in the RdRp and A168T in the glycoprotein (B1211001) precursor (GPC) . The RdRp mutation is thought to directly impact the interaction with favipiravir's active metabolite, while the GPC mutation may enhance viral entry, compensating for any fitness cost of the RdRp mutation.
-
Cross-Resistance:
-
Ribavirin and Remdesivir: Combination therapy of favipiravir with either ribavirin or remdesivir has been shown to have a synergistic effect against Junin virus in vitro, suggesting a lack of cross-resistance and a potential therapeutic strategy to prevent the emergence of resistance.
-
Chikungunya Virus:
-
Favipiravir Resistance: A K291R mutation in the nsP4 protein , which functions as the RdRp, has been identified as conferring resistance to favipiravir in Chikungunya virus.
-
Cross-Resistance: Favipiravir was used as a control compound targeting the nsP4 polymerase in a study assessing cross-resistance among inhibitors of the nsP1 protein. This suggests that favipiravir has a distinct resistance profile from nsP1 inhibitors.
Visualizations
Caption: Workflow for in vitro selection and characterization of antiviral resistance.
Caption: Cellular activation and mechanism of action of favipiravir and resistance.
References
Favipiravir Sodium Salt Demonstrates Superior In Vitro Potency Over Free Acid Form
For researchers and drug development professionals, a recent study highlights the potential advantages of the sodium salt form of favipiravir (B1662787), showcasing significantly enhanced solubility and antiviral activity against human coronavirus 229E (hCoV-229E) when compared to its free acid counterpart.
A 2024 study published in AAPS PharmSciTech reveals that the crystalline sodium salt of favipiravir (NaFPV) exhibits approximately 100 times greater solubility in water than the favipiravir free acid (FPV). More notably, in an in vitro antiviral assay against hCoV-229E, the sodium salt demonstrated almost threefold higher antiviral activity than the free acid form. These findings suggest that the sodium salt formulation could offer a significant therapeutic advantage.
Quantitative Data Summary
While the primary study highlights a significant increase in antiviral potency, specific EC50 values were not available in the accessed literature. The data is summarized below based on the reported findings.
| Compound | Relative Antiviral Potency (vs. FPV) | Aqueous Solubility (vs. FPV) |
| Favipiravir Sodium Salt (NaFPV) | ~3-fold higher | ~100-fold higher |
| Favipiravir Free Acid (FPV) | Baseline | Baseline |
Mechanism of Action
Favipiravir acts as a prodrug. Once inside the host cell, it is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics purine (B94841) nucleosides, enabling it to be incorporated into the nascent viral RNA strand. This incorporation ultimately inhibits the RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, leading to the termination of viral RNA synthesis and lethal mutagenesis.
Caption: Mechanism of action of favipiravir.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro antiviral activity against human coronavirus 229E, based on established cytopathic effect (CPE) reduction assays. Please note, the specific protocol from the referenced 2024 study was not available and this represents a general methodology.
Objective: To determine the 50% effective concentration (EC50) of test compounds (this compound Salt and Favipiravir Free Acid) against human coronavirus 229E in a suitable host cell line.
Materials:
-
Virus: Human coronavirus 229E (hCoV-229E)
-
Host Cells: MRC-5 cells (human lung fibroblast cell line)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: this compound Salt (NaFPV) and Favipiravir Free Acid (FPV), dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Plates: 96-well, flat-bottom cell culture plates.
-
Staining Solution: 0.05% Neutral Red solution in phosphate-buffered saline (PBS).
-
Extraction Solution: 50% ethanol, 1% acetic acid in distilled water.
Procedure:
-
Cell Seeding: Seed MRC-5 cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the NaFPV and FPV stock solutions in the cell culture medium to achieve a range of final concentrations for testing.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of hCoV-229E that will cause a significant cytopathic effect (CPE) within 3-5 days. A multiplicity of infection (MOI) of 0.01 is often used.
-
Compound Addition: Immediately after adding the virus, add the diluted test compounds to the respective wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Incubation: Incubate the plates at 33°C with 5% CO2 for 3-5 days, or until the desired level of CPE is observed in the virus control wells.
-
CPE Observation and Staining:
-
Observe the plates under a microscope to assess the degree of CPE in each well.
-
Remove the medium and add the Neutral Red staining solution to the cells. Incubate for 2 hours to allow for dye uptake by viable cells.
-
Remove the staining solution and wash the cells with PBS.
-
Add the extraction solution to each well to lyse the cells and release the absorbed dye.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
The EC50 value is determined by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a CPE reduction assay.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Favipiravir Sodium
For researchers and scientists engaged in drug development, the lifecycle of a compound like Favipiravir extends beyond its application in experiments. Adherence to proper disposal procedures is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Mismanagement of pharmaceutical waste can lead to environmental contamination and pose risks to public health.
This guide provides essential, step-by-step information for the safe handling and disposal of Favipiravir sodium, ensuring your laboratory practices remain safe, compliant, and environmentally conscious.
Core Principles of this compound Disposal
The fundamental principle for disposing of Favipiravir, like any active pharmaceutical ingredient, is to prevent its release into the environment.[1] Under no circumstances should Favipiravir waste be discharged into sewer systems or allowed to contaminate water sources.[2] The disposal of pharmaceutical waste is a complex process regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[3][4] The primary and recommended method for the final disposal of Favipiravir is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2]
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling Favipiravir for disposal, it is imperative to wear appropriate PPE to minimize exposure.[2]
-
Protective Clothing: Wear a lab coat.[2]
-
Eye Protection: Wear safety glasses with side shields or goggles.[2][5]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, conduct all work within a fume hood and use appropriate respiratory protection.[2][5]
Step 2: Waste Segregation and Collection Proper segregation is crucial for compliant waste management.
-
Solid Waste: All solid materials contaminated with Favipiravir, such as unused drug powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing Favipiravir should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2]
-
Container Labeling: Use appropriate color-coded containers where required by your institution or local regulations. Black containers are often designated for RCRA hazardous pharmaceutical waste.
Step 3: Final Disposal All collected Favipiravir waste must be disposed of through a licensed hazardous waste management company or an approved waste disposal plant.[1][2]
-
Ensure the waste is packaged and labeled in accordance with all local, state, and federal regulations.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of the chemical waste.[1][6]
Quantitative Data on In-Lab Inactivation Methods
For advanced laboratories equipped with the necessary engineering controls and expertise, chemical degradation may be considered as a preliminary step to reduce the activity of Favipiravir prior to final disposal. The following table summarizes effective degradation methods found in research literature.
| Degradation Method | Reagents/Conditions | Degradation Efficiency | Reference |
| Alkaline Hydrolysis | 5 N Sodium Hydroxide (NaOH) | 28.50% degradation | [2] |
| UV Photolysis | Initial Conc: 50 µg/L; 60 min treatment | 99.2% degradation | [2] |
| UV/H₂O₂ Oxidation | pH 7.0 | 93.9% removal | [2][7] |
| Acid Hydrolysis | 0.01 N Hydrochloric Acid (HCl); 48 hrs at RT | Sensitive | [2] |
| Base Hydrolysis | 0.1 N Sodium Hydroxide (NaOH); 5 days at RT | Sensitive | [2] |
| Oxidative Degradation | 0.05% Hydrogen Peroxide (H₂O₂); 5 days at RT | Sensitive | [2] |
Important Note: Any in-lab inactivation procedure must be thoroughly validated to confirm the complete degradation of the active pharmaceutical ingredient before the resulting solution is disposed of as chemical waste.[2]
Experimental Protocols for In-Lab Inactivation
1. Alkaline Hydrolysis Protocol This method uses a strong base to chemically alter the Favipiravir molecule.
-
Working within a chemical fume hood, prepare a 5 N solution of Sodium Hydroxide (NaOH).
-
Carefully add the Favipiravir waste to the NaOH solution in a suitable, chemical-resistant container.
-
Allow the reaction to proceed with careful monitoring, ensuring the container is appropriately vented if necessary.
-
Based on available data, this treatment can lead to significant degradation of Favipiravir.[2]
-
After the reaction is complete, the resulting solution must still be collected and disposed of as hazardous chemical waste.
2. UV/H₂O₂ Oxidation Protocol This advanced oxidation process is effective for aqueous solutions.
-
For aqueous waste containing Favipiravir, adjust the solution to a neutral pH (7.0).[2][7]
-
Add hydrogen peroxide (H₂O₂) to the solution. The concentration may need to be optimized based on the concentration of Favipiravir.
-
Expose the solution to a UV light source in a suitable photoreactor.
-
This treatment with UV irradiation in the presence of hydrogen peroxide is an effective degradation method.[2]
-
Following treatment, the solution must be collected and disposed of as hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
